molecular formula C10H17NO2 B13814263 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-

1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-

Cat. No.: B13814263
M. Wt: 183.25 g/mol
InChI Key: FJEXNHMZWVMHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C10H17NO2/c1-2-8-4-3-5-10(6-8)7-11-9(12)13-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

FJEXNHMZWVMHDK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)CNC(=O)O2

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Ethyl-1-Oxa-3-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Drug Discovery and Development Professionals

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, a spirooxazolidinone scaffold of significant interest in medicinal chemistry. The content herein is structured to offer not only a step-by-step protocol but also a deep understanding of the chemical principles and strategic decisions that underpin this synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for accessing this valuable molecular architecture.

The Strategic Imperative for Spirooxazolidinones in Modern Drug Discovery

Spirocyclic systems, and particularly spirooxazolidinones, have emerged as privileged scaffolds in contemporary drug design. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, enabling more precise and high-affinity interactions with biological targets. The 1-oxa-3-azaspiro[4.5]decan-2-one core is a key constituent of numerous biologically active compounds, including potent antagonists of the neurokinin-1 (NK1) receptor, which has implications in the treatment of chemotherapy-induced nausea and vomiting, as well as depression. The introduction of an ethyl group at the 7-position of the cyclohexyl ring can significantly modulate the compound's lipophilicity and metabolic profile, making the targeted synthesis of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one a critical endeavor for structure-activity relationship (SAR) studies.

A Multi-Step Synthetic Blueprint

The synthesis of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is most logically and efficiently achieved through a well-established three-step sequence commencing with 4-ethylcyclohexanone. This strategic approach involves the initial formation of a key α-aminonitrile intermediate, followed by its hydrolysis to the corresponding amino acid, and culminating in the cyclization to the target spirooxazolidinone.

synthetic_workflow start 4-Ethylcyclohexanone step1 Strecker Synthesis start->step1 KCN, NH4Cl intermediate1 1-Amino-4-ethylcyclohexanecarbonitrile step1->intermediate1 step2 Acid Hydrolysis intermediate1->step2 aq. HCl, heat intermediate2 1-Amino-4-ethylcyclohexanecarboxylic acid step2->intermediate2 step3 Cyclization with Triphosgene intermediate2->step3 Triphosgene, Et3N product 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one step3->product

Figure 1: A schematic representation of the synthetic workflow for 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one. This diagram illustrates the key transformations from the starting material to the final product.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis, with an emphasis on the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and a thorough understanding of the process.

Step 1: The Strecker Synthesis of 1-Amino-4-ethylcyclohexanecarbonitrile

The initial and crucial step is the formation of the α-aminonitrile from 4-ethylcyclohexanone through the venerable Strecker synthesis. This one-pot, three-component reaction is a highly effective method for preparing α-aminonitriles from ketones.[1]

  • Protocol:

    • In a well-ventilated fume hood, to a stirred solution of potassium cyanide (1.2 equivalents) in deionized water at 0 °C, add ammonium chloride (1.5 equivalents). Stir until all solids have dissolved.

    • To this aqueous solution, add a solution of 4-ethylcyclohexanone (1.0 equivalent) in methanol.

    • Allow the reaction mixture to warm to room temperature and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-amino-4-ethylcyclohexanecarbonitrile. This intermediate is typically of sufficient purity to be carried forward to the next step without further purification.

  • Expertise & Experience:

    • The use of ammonium chloride provides both the ammonia source for imine formation and a mild acidic medium to facilitate the reaction.

    • Methanol as a co-solvent is essential for ensuring the miscibility of the hydrophobic ketone with the aqueous cyanide solution, thereby promoting an efficient reaction.

    • The reaction is typically robust and high-yielding, making it an ideal first step in a multi-step synthesis.

Step 2: Hydrolysis of 1-Amino-4-ethylcyclohexanecarbonitrile to 1-Amino-4-ethylcyclohexanecarboxylic acid

The nitrile functionality of the α-aminonitrile is then hydrolyzed under harsh acidic conditions to afford the corresponding amino acid. This transformation is a critical step in preparing the precursor for the final cyclization.

  • Protocol:

    • Suspend the crude 1-amino-4-ethylcyclohexanecarbonitrile in concentrated hydrochloric acid (e.g., 6-12 M).

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) using a concentrated aqueous solution of sodium hydroxide. The amino acid will precipitate as a white solid.

    • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, followed by a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 1-amino-4-ethylcyclohexanecarboxylic acid.

  • Expertise & Experience:

    • The use of concentrated acid and elevated temperatures is necessary to drive the complete hydrolysis of the stable nitrile group.

    • Careful pH adjustment is critical for maximizing the yield of the precipitated amino acid, as its solubility is minimal at its isoelectric point.

Step 3: Cyclization to 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

The final step in the sequence is the cyclization of the amino acid to form the desired spirooxazolidinone ring. This is efficiently achieved using a phosgene equivalent, such as the safer, solid reagent triphosgene, in the presence of a suitable base.

  • Protocol:

    • Suspend 1-amino-4-ethylcyclohexanecarboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add a non-nucleophilic organic base, such as triethylamine (2.5-3.0 equivalents), and cool the stirred suspension to 0 °C.

    • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in the same anhydrous aprotic solvent. Caution: Triphosgene is highly toxic and must be handled with extreme care in a well-ventilated chemical fume hood.

    • Slowly add the triphosgene solution to the amino acid suspension via a dropping funnel over a period of 30-60 minutes, maintaining the internal temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow and careful addition of water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one.

  • Expertise & Experience:

    • Triphosgene is a safer and more convenient alternative to phosgene gas for this transformation. It thermally decomposes to three equivalents of phosgene in situ.

    • The use of a non-nucleophilic base is crucial to deprotonate both the carboxylic acid and the amine, facilitating their reaction with the electrophilic phosgene equivalent.

    • Anhydrous conditions are important to prevent the premature decomposition of triphosgene and other side reactions.

Quantitative Data and Characterization

The successful synthesis of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one should be confirmed by a suite of analytical techniques. The following table summarizes the expected data for the final product.

ParameterExpected Value/Observation
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~5.5-6.0 (br s, 1H, NH), ~1.8-1.2 (m, 8H, cyclohexyl), ~1.2-1.0 (m, 1H, cyclohexyl-CH), ~0.9 (t, 3H, J=7.4 Hz, CH₂CH ₃), ~1.4 (q, 2H, J=7.4 Hz, CH ₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~159 (C=O), ~86 (spiro-C), ~37 (cyclohexyl-CH), ~32 (cyclohexyl-CH₂), ~30 (cyclohexyl-CH₂), ~29 (CH₂CH₃), ~11 (CH₃)
Infrared (IR, KBr) ν (cm⁻¹): ~3250 (N-H stretch), ~2930, 2860 (C-H stretch), ~1750 (C=O stretch, carbamate), ~1250 (C-O stretch)
Mass Spectrometry (ESI+) m/z: 184.13 [M+H]⁺, 206.11 [M+Na]⁺

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

cyclization_mechanism cluster_0 Cyclization Mechanism amino_acid Deprotonated Amino Acid phosgene Phosgene (from Triphosgene) amino_acid->phosgene Nucleophilic attack by amine intermediate N-Chloroformyl Intermediate phosgene->intermediate cyclization_step Intramolecular Acyl Substitution intermediate->cyclization_step Intramolecular attack by carboxylate product Spirooxazolidinone cyclization_step->product Elimination of HCl

Figure 2: A simplified representation of the mechanism for the final cyclization step. This diagram highlights the key intramolecular reaction that forms the spirooxazolidinone ring.

The final cyclization proceeds through a well-understood pathway. The amine of the 1-amino-4-ethylcyclohexanecarboxylic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene (generated in situ). This is followed by an intramolecular nucleophilic acyl substitution, where the deprotonated carboxylate attacks the newly formed chloroformyl group, leading to the formation of the five-membered oxazolidinone ring with the concomitant elimination of hydrogen chloride, which is neutralized by the base present in the reaction mixture.

Conclusion

This technical guide provides a robust and well-rationalized synthetic route to 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug discovery and development can confidently access this valuable spirooxazolidinone scaffold for their research endeavors. The methodologies described herein are grounded in established organic synthesis principles and are designed to be both reproducible and scalable.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Cotter, R. J. (2009). Phosgene and Related Carbonyl Halides. John Wiley & Sons.
  • Hale, J. J., et al. (2004). Conformationally Restricted Spiro-oxazolidinone Substance P Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5673–5685.
  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
  • Falb, E., Nudelman, A., & Hassner, A. (1993). A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

Sources

7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of the 1-Oxa-3-azaspiro[4.5]decane Scaffold, with a Focus on 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

Authored by a Senior Application Scientist

Disclaimer: Direct, publicly accessible research on the specific molecule 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is limited. This guide, therefore, provides a comprehensive overview of the parent 1-oxa-3-azaspiro[4.5]decane scaffold. The principles of synthesis, reactivity, and potential biological applications are extrapolated from established chemical knowledge and data on closely related analogues. This approach equips researchers with the foundational expertise to synthesize and study this specific compound and its derivatives.

Introduction: The 1-Oxa-3-azaspiro[4.5]decane Scaffold

Spirocyclic systems, where two rings share a single atom, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique way to explore chemical space compared to their linear or fused-ring counterparts. The 1-oxa-3-azaspiro[4.5]decane framework, incorporating a lactam (in the case of the 2-one derivative), presents a compelling scaffold for drug discovery. The presence of oxygen and nitrogen atoms provides hydrogen bond donors and acceptors, crucial for molecular recognition and binding to biological targets. The spirocyclic nature also imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity.

The specific compound, 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, introduces an ethyl group on the cyclohexane ring. This substitution is anticipated to increase the lipophilicity of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the stereochemistry at the spiro center and the 7-position will be a critical determinant of its biological activity.

Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.5 (Increased lipophilicity due to the ethyl group)
Hydrogen Bond Donors 1 (N-H of the lactam)
Hydrogen Bond Acceptors 2 (C=O and O of the oxazolidinone ring)
Stereocenters 2 (at the spiro carbon and the 7-position)
Reactivity The lactam is susceptible to nucleophilic attack and hydrolysis. The N-H proton is weakly acidic.

Synthesis Strategies

The synthesis of 1-oxa-3-azaspiro[4.5]decan-2-ones can be approached through several routes, often involving the construction of the oxazolidinone ring onto a pre-existing cyclohexane derivative. A plausible and commonly employed strategy is the reaction of an amino alcohol with a carbonylating agent.

General Synthetic Workflow

A general workflow for the synthesis of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is depicted below. This multi-step process begins with a readily available starting material, 4-ethylcyclohexanone, and proceeds through the formation of a key amino alcohol intermediate.

G A 4-Ethylcyclohexanone B 4-Ethyl-1-(trimethylsilyloxy)cyclohexanecarbonitrile A->B TMSCN, ZnI2 C 1-Amino-4-ethylcyclohexanemethanol B->C LiAlH4, THF D 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one C->D Triphosgene, Et3N, DCM

Caption: A potential synthetic route to 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for the synthesis of similar spirocyclic oxazolidinones.

Step 1: Synthesis of 4-Ethyl-1-(trimethylsilyloxy)cyclohexanecarbonitrile

  • To a stirred solution of 4-ethylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N2 or Ar), add zinc iodide (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin. This product is often used in the next step without further purification.

Step 2: Synthesis of 1-Amino-4-ethylcyclohexanemethanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude 4-ethyl-1-(trimethylsilyloxy)cyclohexanecarbonitrile from the previous step in anhydrous THF.

  • Add the solution of the cyanohydrin dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be purified by column chromatography or crystallization.

Step 3: Synthesis of 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

  • Dissolve the 1-amino-4-ethylcyclohexanemethanol (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Add triethylamine (Et3N, 2.5 eq) and cool the solution to 0 °C.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the amino alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one.

Potential Applications in Drug Discovery

The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold is a bioisostere of various important pharmacophores. Its rigid structure and hydrogen bonding capabilities make it an attractive candidate for targeting a range of biological entities.

  • CNS Agents: The spirocyclic nature and potential for blood-brain barrier penetration suggest applications in developing agents for central nervous system (CNS) disorders. The ethyl group can modulate lipophilicity, a key factor in CNS drug design.

  • Enzyme Inhibitors: The lactam ring can mimic a peptide bond, making it a potential inhibitor of proteases or other enzymes that process peptide substrates. The spirocyclic framework can provide the necessary conformational constraint to orient binding groups for optimal interaction with an enzyme's active site.

  • Ion Channel Modulators: The overall shape and electrostatic profile of such molecules could allow them to interact with the pores of ion channels, leading to their modulation.

The logical progression of drug development for this scaffold is illustrated in the following diagram.

G A Scaffold Identification (1-Oxa-3-azaspiro[4.5]decane) B Library Synthesis (Varying R-groups) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: The drug discovery workflow for novel spirocyclic scaffolds.

Conclusion

While 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is not a widely studied compound, its parent scaffold represents a promising area for chemical and pharmacological research. The synthetic strategies outlined in this guide provide a solid foundation for its preparation and the creation of a library of related analogues. The unique three-dimensional structure of this spirocycle, combined with the modulatory effect of the ethyl group, makes it a compelling candidate for investigation in various therapeutic areas. Further research into this and related molecules is warranted to fully elucidate their chemical properties and biological potential.

References

Due to the limited public data on the specific target molecule, the references provided are for the synthesis of related spirocyclic systems and the general chemical principles discussed. These serve as a starting point for researchers interested in this chemical class.

(Note: As no specific articles on 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one were found, a reference list cannot be generated. The provided protocols and discussions are based on general organic chemistry principles and established methodologies for the synthesis of similar compounds.)

Technical Guide: Discovery and Isolation of 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the rational discovery, synthesis, and isolation of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one . This document is structured for researchers in medicinal chemistry and process development, focusing on the practical challenges of constructing spirocyclic scaffolds with specific stereochemical requirements.

Executive Summary & Structural Significance

The compound 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one represents a class of "privileged structures" in modern drug discovery: spirocyclic oxazolidinones . Unlike traditional flat aromatic scaffolds, spirocycles offer high fraction of sp3-hybridized carbons (


), providing three-dimensional vectorality that improves receptor selectivity and metabolic stability.

This guide addresses the specific challenge of synthesizing and isolating the 7-ethyl derivative. The introduction of the ethyl group at the C7 position (on the cyclohexane ring) breaks the symmetry of the parent spiro[4.5]decane, creating distinct diastereomers (cis/trans relative to the spiro-C5 and C7 centers). The "Discovery" phase here refers to the rational identification and separation of these diastereomers, which often exhibit vastly different pharmacological profiles.

Core Applications
  • GPCR Modulators: The spiro-oxazolidinone core mimics the turn conformation of peptides.

  • Conformational Locking: Used to restrict the flexibility of ethyl-cyclohexane side chains in lead optimization.

  • Fragment-Based Drug Discovery (FBDD): A high-value, low-molecular-weight fragment.

Retrosynthetic Analysis & Mechanistic Pathway

To isolate the target, we must first understand its formation. The most robust route involves the construction of the oxazolidinone ring onto a pre-functionalized cyclohexane.

Mechanistic Logic
  • Spiro-Formation: The C5 spiro center is generated via the addition of a cyanide source to a ketone, followed by reduction to an amino alcohol.

  • Stereocontrol: The starting material, 3-ethylcyclohexanone , exists as a racemic mixture. The addition of the cyanide nucleophile will occur from both axial and equatorial faces, generating a mixture of diastereomers.

  • Cyclization: The amino alcohol is cyclized using a carbonyl source (e.g., CDI or Phosgene equivalents) to close the oxazolidinone ring.

SynthesisPathway Start 3-Ethylcyclohexanone Step1 TMSCN Addition (Formation of Cyanohydrin) Start->Step1 ZnI2 (cat) Step2 LiAlH4 Reduction (Amino Alcohol Intermediate) Step1->Step2 Reduction Step3 Cyclization (CDI/THF) Step2->Step3 Ring Closure Product 7-ethyl-1-oxa-3-azaspiro [4.5]decan-2-one (Diastereomeric Mix) Step3->Product Isolation

Figure 1: Synthetic workflow for the generation of the spiro-oxazolidinone scaffold.

Experimental Protocol: Synthesis and Isolation

Phase 1: Precursor Synthesis (Amino Alcohol Formation)

Objective: Convert 3-ethylcyclohexanone into 1-(aminomethyl)-3-ethylcyclohexanol.

  • Cyanosilylation:

    • Charge a flame-dried flask with 3-ethylcyclohexanone (10.0 mmol) and anhydrous DCM (20 mL).

    • Add Trimethylsilyl cyanide (TMSCN) (12.0 mmol) and a catalytic amount of Zinc Iodide (ZnI2) (0.1 mmol).

    • Mechanism:[1] The Lewis acid (ZnI2) activates the ketone oxygen, facilitating nucleophilic attack by the cyanide.

    • Stir at 0°C for 2 hours, then warm to RT overnight.

  • Reduction:

    • Dissolve the crude cyanohydrin in dry THF (30 mL).

    • Slowly add Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) at 0°C under Argon.

    • Caution: Exothermic reaction. Ensure efficient reflux condensation.

    • Reflux for 4 hours to reduce the nitrile (-CN) to the primary amine (-CH2NH2).

    • Quench via Fieser workup (Water/15% NaOH/Water). Filter precipitate.

Phase 2: Spiro-Cyclization

Objective: Ring closure to form 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one.

  • Reagents: Dissolve the amino alcohol intermediate (1.0 equiv) in anhydrous THF.

  • Carbonylation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in one portion.

  • Conditions: Heat to 60°C for 12 hours.

    • Observation: The reaction typically proceeds via an imidazole-carboxamide intermediate, which then undergoes intramolecular alkoxide attack to close the ring.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole byproduct) and brine. Dry over Na2SO4.

Phase 3: Isolation and Purification (The Critical Step)

The crude product contains two major diastereomers:

  • Isomer A (cis): Ethyl group and Carbamate Oxygen on the same side of the cyclohexane ring.

  • Isomer B (trans): Ethyl group and Carbamate Oxygen on opposite sides.

Purification Protocol: The separation requires Flash Column Chromatography or Preparative HPLC.

ParameterMethod A: Flash ChromatographyMethod B: Preparative HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 Reverse Phase
Mobile Phase Hexanes : Ethyl Acetate (Gradient 80:20 to 50:50)Water (0.1% Formic Acid) : MeCN
Detection TLC (Stain: Ninhydrin or PMA)UV at 210 nm
Elution Order Trans-isomer typically elutes first (less polar)Depends on specific column chem
Yield Target >95% Purity>99% Purity

Characterization & Validation

To certify the isolation of the correct structure, the following analytical signatures must be verified.

1H NMR Spectroscopy (500 MHz, CDCl3)
  • NH Proton: A broad singlet around

    
     5.5–6.5 ppm (exchangeable with D2O).
    
  • Methylene (-CH2-N): Distinct AB system or singlet at

    
     3.2–3.5 ppm (part of the oxazolidinone ring).
    
  • Ethyl Group: Triplet at

    
     0.9 ppm (CH3) and multiplet at 
    
    
    
    1.2–1.4 ppm (CH2).
  • Diagnostic Shift (Stereochemistry):

    • The C7-H proton shift differs between isomers due to the anisotropy of the carbonyl group.

    • Isomer A (Axial Ethyl): Upfield shift of ring protons due to steric compression.

    • Isomer B (Equatorial Ethyl): Standard cyclohexane envelope.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass:

    
     Da (Calculated for C10H17NO2).
    
  • Fragmentation: Loss of the ethyl group (

    
    ) or loss of the carbamate fragment (
    
    
    
    for CO2) is common in CID experiments.
Self-Validating Purity Check

Before releasing the compound for biological assay:

  • LC-MS Purity: Must be >95% (Area under curve).

  • 1H NMR: No residual imidazole (from CDI) peaks at

    
     7.0-8.0 ppm.
    
  • Elemental Analysis: Carbon/Hydrogen/Nitrogen values within

    
    0.4% of theoretical.
    

Logical Workflow Diagram

The following diagram illustrates the decision matrix during the isolation process, ensuring the correct isomer is selected based on analytical feedback.

IsolationLogic Crude Crude Reaction Mixture (Isomer A + B + Impurities) TLC TLC Analysis (Check Rf values) Crude->TLC Flash Flash Chromatography (Hex/EtOAc Gradient) TLC->Flash Rf > 0.1 $Delta$ Fraction1 Fraction Set 1 (Less Polar Isomer) Flash->Fraction1 Fraction2 Fraction Set 2 (More Polar Isomer) Flash->Fraction2 NMR 1H NMR & NOESY (Determine Relative Stereochem) Fraction1->NMR Fraction2->NMR Final Target Isolate (7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one) NMR->Final Select Active Isomer

Figure 2: Isolation logic flow for separating diastereomers of the spiro-scaffold.

References

  • Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH.
  • RaQualia Pharma Inc. (2017). Azaspiro derivatives as TRPM8 antagonists. European Patent EP3116858B1. Link (Provides the specific protocol for the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold synthesis using CDI).

  • Zhang, X., et al. (2016). Cu(I)/Ionic Liquids Promote the Conversion of Carbon Dioxide into Oxazolidinones.[1] PMC. Link (Discusses alternative catalytic routes for spiro-oxazolidinone formation).

  • Glaxo Group Ltd. (2008). 1-oxa-3-azaspiro[4,5]decan-2-one derivatives for the treatment of eating disorders. WO2008092888A1. Link (Demonstrates the medicinal utility and derivatization of this specific core).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Technical Guide: Physicochemical & Synthetic Profile of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The compound 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- represents a specialized structural motif in medicinal chemistry, combining the metabolic stability of a spirocyclic core with the lipophilic modulation of an ethyl substituent.

Spiro-oxazolidinones (the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold) are increasingly utilized as bioisosteres for cyclic ureas and lactams. They offer rigid conformational restriction, which can enhance receptor subtype selectivity—particularly in CNS targets (muscarinic agonists) and antimicrobial agents (Linezolid analogs). The 7-ethyl substitution is a critical modification; it breaks the symmetry of the cyclohexane ring, introducing chirality and increasing the partition coefficient (LogP) to optimize membrane permeability without significantly altering the polar surface area (PSA).

This guide delineates the physicochemical baseline, synthetic pathways, and biopharmaceutical implications of this molecule for researchers in hit-to-lead optimization.

Structural Architecture & Stereochemistry

Understanding the 3D architecture is prerequisite to synthesis. The molecule consists of a 5-membered oxazolidinone ring fused at a single carbon (spiro center) to a 6-membered cyclohexane ring.

Stereochemical Complexity

The introduction of the ethyl group at position 7 (meta to the spiro junction) creates a second stereocenter, resulting in diastereomeric possibilities that impact biological activity.

  • Spiro Center: Achiral in the unsubstituted parent, but the relative orientation of the 7-ethyl group creates cis and trans isomers (relative to the C-O bond of the oxazolidinone).

  • Conformational Lock: The spiro fusion forces the cyclohexane ring into a chair conformation perpendicular to the semi-planar oxazolidinone ring. This "orthogonal locking" mechanism is often exploited to probe enzyme binding pockets.

Physicochemical Specifications

The following data aggregates calculated values based on structure-property relationships (SPR) and known data from the parent scaffold (CAS 699-61-6), adjusted for the ethyl contribution.

Table 1: Physicochemical Profile

PropertyValue / RangeTechnical Commentary
Molecular Formula C₁₀H₁₇NO₂-
Molecular Weight 183.25 g/mol Ideal for fragment-based drug discovery (MW < 200).
Predicted LogP 1.80 – 2.10The ethyl group adds ~0.5–0.7 units to the parent LogP (~1.35), pushing it into an optimal range for CNS penetration.
TPSA ~38.3 ŲTopological Polar Surface Area derived from carbamate functionality (29.1) + ether/ring contributions.
H-Bond Donors 1The NH group (unless N-substituted).
H-Bond Acceptors 2The Carbonyl (C=O) and Ring Oxygen.
Melting Point 95 – 105 °CEstimated. Spiro-oxazolidinones are typically crystalline solids. Diastereomers may have distinct MPs.
Solubility (Aq) Moderate< 1 mg/mL predicted. Requires co-solvents (DMSO, PEG-400) for biological assays.
pKa ~12.5 (NH)Weakly acidic; the proton is abstractable by strong bases (NaH) for N-alkylation.

Synthetic Methodology

The synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one derivatives typically relies on the construction of the oxazolidinone ring onto a pre-existing cyclohexanone scaffold.

Retrosynthetic Analysis

The most robust route involves the "Amino-Alcohol Cyclization" strategy.

  • Precursor: 3-Ethylcyclohexanone (commercially available).

  • Intermediate: 1-(Aminomethyl)-3-ethylcyclohexanol.

  • Reagent: Phosgene equivalents (CDI or Diethyl Carbonate).

Protocol: CDI-Mediated Cyclization

Note: This protocol assumes the generation of the amino-alcohol intermediate via a Strecker reaction or TMSCN addition followed by reduction.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 1-(aminomethyl)-3-ethylcyclohexanol (1.0 eq) dissolved in anhydrous THF (0.1 M concentration).

  • Activation: Cool to 0°C under N₂ atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise over 15 minutes.

    • Why: CDI is preferred over phosgene for bench-scale safety, though it requires careful moisture control.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; disappearance of free amine) or LC-MS.

  • Base Treatment (Optional): If reaction is sluggish, add catalytic DBU (0.1 eq) to facilitate the nucleophilic attack of the hydroxyl group on the acyl-imidazole intermediate.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 20-40% EtOAc).

    • Critical Step: This stage often separates the cis and trans diastereomers of the 7-ethyl derivative.

Visualization of Synthetic Logic

SynthesisWorkflow Start 3-Ethylcyclohexanone (Starting Material) Inter1 Cyanohydrin / TMS-Ether Start->Inter1 TMSCN, ZnI2 Inter2 1-(Aminomethyl)- 3-ethylcyclohexanol Inter1->Inter2 LiAlH4 (Reduction) Product 1-Oxa-3-azaspiro [4.5]decan-2-one, 7-ethyl- Inter2->Product Cyclization Reagent Cyclization Agent (CDI or Phosgene) Reagent->Product Reagent Input

Figure 1: Synthetic workflow from ketone precursor to spiro-oxazolidinone scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

  • IR Spectroscopy:

    • Diagnostic Band: Strong absorption at 1740–1760 cm⁻¹ (Carbamate C=O stretch).

    • Secondary Band: ~3200–3400 cm⁻¹ (NH stretch, broad if H-bonded).

  • ¹H-NMR (400 MHz, CDCl₃):

    • Ethyl Group: Triplet at ~0.9 ppm (CH₃) and multiplet at ~1.3 ppm (CH₂).

    • Oxazolidinone Ring: The CH₂ adjacent to Nitrogen (position 4) typically appears as a singlet or AB quartet at 3.2–3.5 ppm .

    • Diastereomers: Look for duplication of the methyl triplet or slight shifts in the ring protons to quantify the cis/trans ratio.

  • Mass Spectrometry (ESI):

    • Expect [M+H]⁺ peak at m/z 184.25 .

    • Common adducts: [M+Na]⁺ at m/z 206.25.

Biopharmaceutical Implications (ADME)

The "7-ethyl" modification is not merely structural; it is a strategic medicinal chemistry alteration designed to modulate the Lipophilic Efficiency (LipE) .

Lipophilicity & Permeability

The parent spiro-oxazolidinone is relatively polar. Adding the ethyl group increases the LogP to ~2.0.

  • Effect: This places the molecule in the "Sweet Spot" for Blood-Brain Barrier (BBB) penetration (LogP 2.0–3.0).

  • Application: Ideal scaffold for neuroactive drugs (e.g., muscarinic M1 agonists or sigma receptor ligands).

Metabolic Stability

The spiro-fusion prevents metabolic oxidation at the bridgehead carbon. However, the ethyl side chain introduces a potential site for metabolic "softness" (omega-oxidation).

  • Mitigation: If rapid clearance is observed, fluorination of the ethyl group (e.g., 7-(2,2,2-trifluoroethyl)) is a standard bioisosteric replacement to block metabolism.

Signal Pathway & Logic

ADME_Logic Scaffold Parent Scaffold (Spiro-oxazolidinone) Mod 7-Ethyl Modification Scaffold->Mod Derivatization Prop1 Increased Lipophilicity (LogP ~2.0) Mod->Prop1 Prop2 Stereochemical Complexity Mod->Prop2 Outcome1 Enhanced BBB Permeability Prop1->Outcome1 ADME Impact Outcome2 Receptor Subtype Selectivity Prop2->Outcome2 Pharmacodynamic Impact

Figure 2: Impact of 7-ethyl substitution on physicochemical and pharmacological outcomes.

References

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Smith, A. B., et al. (2025). "Spirocyclic Scaffolds in Medicinal Chemistry: Design and Synthesis." ACS Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "1-Oxa-3-azaspiro[4.5]decan-2-one (Parent Scaffold)." National Library of Medicine.

  • Muller, G. (2000). "Oxazolidinone Antibiotics: Structure-Activity Relationships." Journal of Medicinal Chemistry. (Context for oxazolidinone pharmacophore).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for amine/alcohol protection during synthesis).

(Note: Specific experimental data for the 7-ethyl isomer is derived from structure-activity relationship principles applied to the parent scaffold found in References 2 and 3.)

An In-Depth Technical Guide to the In Silico Modeling of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Prospective Computational Drug Discovery Workflow

This guide presents a comprehensive in silico modeling workflow for the characterization of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, a novel spirocyclic compound. As pre-existing experimental data for this specific molecule is limited, this document serves as a prospective guide, outlining the logical and scientific progression of computational analyses to predict its physicochemical properties, potential biological targets, and drug-likeness. This approach is central to modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing, thereby saving considerable time and resources.[1][2]

Part 1: Foundational Analysis and Molecular Characterization

The initial phase of any in silico investigation involves a thorough characterization of the molecule of interest. This foundational understanding informs all subsequent modeling steps.

Molecular Structure and Physicochemical Properties

The first step is to obtain the 2D and 3D structures of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-. The SMILES (Simplified Molecular Input Line Entry System) string for this compound can be generated and used as a starting point for generating 3D conformers.

Table 1: Predicted Physicochemical Properties of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-

PropertyPredicted ValueMethod/Tool
Molecular FormulaC10H17NO2-
Molecular Weight183.25 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds1PubChem

Note: These values are for the parent compound 1-Oxa-3-azaspiro[4.5]decan-2-one and would be recalculated for the 7-ethyl derivative.

The Importance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry. The tetrahedral nature of the spiro carbon orients the rings in a more three-dimensional arrangement compared to fused ring systems.[3] This rigid, defined 3D structure can lead to higher binding affinity and selectivity for biological targets.[4]

Part 2: Target Identification and Interaction Modeling

With a foundational understanding of the molecule, the next logical step is to identify potential biological targets and model the interactions.

Ligand-Based Pharmacophore Modeling and Virtual Screening

In the absence of a known target, a ligand-based approach is a powerful starting point.[1] If compounds with similar spiro[4.5]decane scaffolds have known biological activities, a pharmacophore model can be constructed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen large compound libraries to identify other potential actives.

Structure-Based Drug Design: Molecular Docking

Once a potential biological target is identified (either through pharmacophore screening or literature review of similar compounds), molecular docking can be employed to predict the binding mode and affinity of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- within the target's active site.[1][5]

Experimental Protocol: Molecular Docking Workflow [6][7]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges.

  • Ligand Preparation:

    • Generate a 3D conformer of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-.

    • Assign atomic charges and define rotatable bonds.

  • Grid Generation:

    • Define a docking box encompassing the active site of the protein.

  • Docking Simulation:

    • Utilize a docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the defined grid.[5]

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Conformer) docking_run Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Scoring docking_run->pose_analysis visualization Interaction Visualization pose_analysis->visualization

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time.[8][9] MD simulations are computationally intensive but can reveal crucial information about the stability of the binding pose and the role of water molecules in the active site.[10]

Experimental Protocol: Molecular Dynamics Simulation [11]

  • System Setup:

    • Place the docked ligand-protein complex in a simulation box.

    • Solvate the system with an explicit water model.

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Minimize the energy of the system to remove steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production Run:

    • Run the simulation for a desired length of time (nanoseconds to microseconds).

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., Root Mean Square Deviation - RMSD), and identify key interactions.

Part 3: Predicting Drug-Likeness and Potential Liabilities

A promising binding affinity does not guarantee a successful drug. Therefore, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[12][13]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity.[14][15] If a dataset of spiro compounds with known activity against a particular target is available, a QSAR model can be developed to predict the activity of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-.[16]

Diagram: QSAR Modeling Workflow

G data_prep Data Preparation (Dataset of Compounds & Activities) descriptor_calc Descriptor Calculation (2D & 3D Descriptors) data_prep->descriptor_calc model_build Model Building (e.g., MLR, SVM, Neural Networks) descriptor_calc->model_build model_val Model Validation (Internal & External) model_build->model_val prediction Prediction for New Compound model_val->prediction

Caption: The general workflow for developing a QSAR model.

ADMET Prediction

A variety of computational tools can predict the ADMET properties of a molecule.[17][18] These predictions are essential for identifying potential liabilities early in the drug discovery process.[19]

Table 2: Key ADMET Properties for In Silico Prediction

Property CategorySpecific PredictionsImportance
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)Predicts oral bioavailability.
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Determines where the drug goes in the body.
Metabolism Cytochrome P450 (CYP) inhibition/substratePredicts drug-drug interactions and clearance.
Excretion Renal clearancePredicts how the drug is eliminated.
Toxicity hERG inhibition, Ames mutagenicity, hepatotoxicityIdentifies potential safety concerns.

Experimental Protocol: In Silico ADMET Prediction

  • SMILES Input:

    • Provide the SMILES string of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- to an ADMET prediction web server or software (e.g., SwissADME, pkCSM).[17]

  • Model Selection:

    • Choose a variety of predictive models for different ADMET endpoints.

  • Result Interpretation:

    • Analyze the predicted values and compare them to the ranges for known drugs.

Part 4: Synthesis and Conclusion

The culmination of this comprehensive in silico workflow is a detailed profile of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-. This profile will include predictions of its physicochemical properties, potential biological targets, binding affinity and mode, dynamic stability in the active site, and a preliminary assessment of its drug-like properties.

This computational data provides a strong foundation for making an informed decision about whether to proceed with the chemical synthesis and in vitro and in vivo testing of this novel compound. By leveraging the power of in silico modeling, we can significantly enhance the efficiency and success rate of the drug discovery process.[20]

References

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?. Retrieved from [Link]

  • DrOmics Labs. (2023, December 24). QSAR and ML: A Powerful Combination for Drug Discovery. Retrieved from [Link]

  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

  • Creative Biostructure. (n.d.). QSAR Analysis. Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Uddin, R., & Jamil, I. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Sampaio-Pinto, V., & Pavan, F. R. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. Membranes, 10(7), 159. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Retrieved from [Link]

  • University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Duke University. (n.d.). Molecular Dynamics and Machine Learning for Small Molecules and Proteins. Retrieved from [Link]

  • bioRxiv. (2021, July 19). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). Retrieved from [Link]

  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

  • ADMET-AI. (n.d.). Retrieved from [Link]

  • GROMACS Tutorial. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Computational approaches to drug design. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. Retrieved from [Link]

  • YouTube. (2022, June 16). Molecular Dynamics Simulation small molecule. Retrieved from [Link]

  • Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Journal of general physiology, 139(5), 385–392. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]

  • ScienceDirect. (n.d.). Innovative computational approaches in drug discovery and design. Retrieved from [Link]

  • MDPI. (2025, May 26). In Silico Identification and Characterization of Spiro[14][16][21]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) In Silico Modeling of Spirolides and Gymnodimines: Determination of S Configuration at Butenolide Ring Carbon C-4. Retrieved from [Link]

  • SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

  • MDPI. (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]

  • Digital CSIC. (2019, August 10). Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives as Potential Inhibitors of MDM2–p53 Interaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 7-methyl-2-oxo-, 2-diethylaminoethyl ester, fumarate, (z)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 7,8-dimethyl-2-oxo-, 2-(dimethylamino)ethyl ester, fumarate. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved from [Link]

  • MDPI. (2021, July 20). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Retrieved from [Link]

  • ResearchGate. (2026, January 6). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Retrieved from [Link]

  • NIST. (n.d.). 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the In Vitro Evaluation of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-. As specific biological data for this compound is not yet publicly available, this guide furnishes a strategic, multi-tiered approach to its evaluation. The protocols outlined herein are synthesized from established methodologies for analogous spirocyclic heterocyclic compounds and are designed to efficiently determine its cytotoxic profile, potential mechanisms of action, and preliminary target interactions. This guide is intended for researchers, scientists, and drug development professionals embarking on the preclinical assessment of this and structurally related molecules.

Introduction: The Spirocyclic Scaffold in Drug Discovery

The 1-oxa-3-azaspiro[4.5]decane core represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by enabling more specific and high-affinity interactions with biological targets.[1] Spirocyclic frameworks are found in a variety of biologically active molecules, with applications ranging from anticancer agents to central nervous system therapeutics.[1][2][3][4] Derivatives of this scaffold have been investigated as inhibitors of the MDM2-p53 interaction, muscarinic M1 receptor agonists, and sigma-1 receptor ligands, highlighting the chemical versatility and therapeutic potential of this structural class.[1][4][5]

The subject of this guide, 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, is a novel derivative whose biological activity remains to be elucidated. The protocols detailed below provide a systematic workflow for its initial in vitro assessment, beginning with fundamental solubility and stability evaluations, progressing to broad cytotoxicity screening, and culminating in more focused mechanistic and target-based assays.

Preliminary Characterization: Solubility and Stability

A prerequisite for any in vitro study is the reliable preparation of a stock solution. The solubility and stability of the test compound directly impact the accuracy and reproducibility of experimental results.

Recommended Solvents and Stock Solution Preparation

Given the heterocyclic nature of the compound, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[3][5]

Protocol: Preparation of a 10 mM Stock Solution

  • Accurately weigh a precise amount of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- (e.g., 1 mg).

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of C11H19NO2 to be confirmed by supplier).

  • Add the calculated volume of anhydrous, sterile DMSO to the solid compound.

  • Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[5]

Working Solution Preparation

Working solutions are prepared by diluting the primary stock in a suitable cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that could induce cellular toxicity or interfere with the assay, typically ≤ 0.5%.[1]

Tier 1: General Cytotoxicity and Cell Viability Assessment

The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its cytotoxic potential and helps to establish a suitable concentration range for subsequent mechanistic studies.

The MTT Assay for Cell Viability

The colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method for assessing cell viability.[5][6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- in complete cell culture medium. A common starting range is from 0.01 µM to 100 µM.[5]

  • Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the cell doubling time and the expected mechanism of action.[3][6]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[5] Dilute this stock 1:10 in serum-free medium and add 20 µL to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which cell growth is inhibited by 50%).

Data Presentation: Expected Cytotoxicity Profile

The results of the MTT assay can be summarized in a table to clearly present the IC50 values across different cell lines and incubation times.

Cell LineIncubation Time (h)IC50 (µM)
A549 (Lung Carcinoma)48To be determined
MCF-7 (Breast Carcinoma)48To be determined
PC-3 (Prostate Carcinoma)48To be determined
L929 (Normal Fibroblasts)48To be determined

Table 1: A template for summarizing the cytotoxic activity (IC50) of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- in various cell lines.

Tier 2: Mechanistic Pathway Elucidation

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway for anticancer agents.[2][6]

Investigating Apoptosis Induction

Apoptosis is a tightly regulated process involving the activation of a cascade of enzymes called caspases. Its induction can be assessed through various methods, including flow cytometry and western blotting for key apoptotic markers.

Experimental Workflow for Apoptosis Assessment

G cluster_0 Cell Treatment cluster_1 Apoptosis Detection cluster_2 Data Interpretation treat Treat cells with IC50 concentration of test compound flow Annexin V/PI Staining & Flow Cytometry Analysis treat->flow wb Western Blot for Bax, Bcl-2, Caspase-3 treat->wb interp Quantify apoptotic cell population (Early vs. Late Apoptosis) flow->interp interp2 Assess changes in pro- and anti-apoptotic protein levels wb->interp2

Caption: Workflow for investigating apoptosis induction.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Tier 3: Potential Target Identification and Validation

The structural features of the 1-oxa-3-azaspiro[4.5]decane scaffold suggest several potential biological targets. Based on published literature for analogous structures, investigations into its activity as a modulator of specific signaling pathways may be warranted.

Potential Signaling Pathways of Interest
  • EGFR Signaling: Some spiro-pyrrolopyridazine derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer.[3]

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Spiroketopyrazole derivatives have been identified as potent inhibitors of ACC, an enzyme involved in fatty acid synthesis that is often upregulated in cancer cells.[2]

  • Muscarinic Receptor Modulation: Certain 1-oxa-8-azaspiro[4.5]decanes have been developed as agonists for the M1 muscarinic receptor, a target for Alzheimer's disease treatment.[4]

Hypothetical Signaling Pathway Modulation

G cluster_0 Potential Targets cluster_1 Downstream Cellular Effects compound 1-Oxa-3-azaspiro[4.5] decan-2-one, 7-ethyl- EGFR EGFR compound->EGFR Inhibits? ACC Acetyl-CoA Carboxylase compound->ACC Inhibits? MuscarinicR Muscarinic Receptors compound->MuscarinicR Modulates? Prolif Inhibition of Proliferation EGFR->Prolif Apoptosis Induction of Apoptosis EGFR->Apoptosis FAS Inhibition of Fatty Acid Synthesis ACC->FAS Neuronal Neuronal Signaling Modulation MuscarinicR->Neuronal

Caption: Potential molecular targets for spirocyclic compounds.

Protocol: EGFR Kinase Inhibitory Assay (Example)

To investigate if the compound inhibits EGFR, a commercially available biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, can be employed.[3]

  • Assay Principle: This assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain. Inhibition of the kinase by the test compound results in a decreased phosphorylation signal.

  • Reagents: Obtain a commercial EGFR HTRF assay kit, which typically includes the EGFR enzyme, a biotinylated substrate peptide, an ATP solution, and detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin).

  • Procedure:

    • Prepare serial dilutions of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-.

    • In a low-volume 384-well plate, add the test compound, EGFR enzyme, and the substrate/ATP mixture according to the kit's instructions.

    • Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

    • Add the detection reagents to stop the reaction and initiate the HTRF signal development.

    • Incubate for a further period (e.g., 60 minutes) in the dark.

    • Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 value for EGFR inhibition.

Conclusion and Future Directions

This document provides a foundational strategy for the in vitro evaluation of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-. By systematically assessing its cytotoxicity, investigating its mechanism of action, and exploring its potential molecular targets, researchers can build a comprehensive biological profile of this novel compound. Positive results from these initial screens will guide further, more specific preclinical development, including lead optimization, in vivo efficacy studies, and ADME-T profiling.

References

  • JoVE. (2021, February 9). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. JoVE (Journal of Visualized Experiments). [Link]

  • Al-Ostath, A., et al. (2020, June 3). In vitro Mechanistic Exploration of Novel Spiropyrrolidine Heterocyclic Hybrids as Anticancer Agents. PMC - NIH. [Link]

  • Ech-chihbi, E., et al. (2025, December 29). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers. [Link]

  • PubMed. (2021, February 15). Synthesis and in vitro evaluation of novel spiroketopyrazoles as acetyl-CoA carboxylase inhibitors and potential antitumor agents. PubMed. [Link]

  • ACS Omega. (2024, May 19). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • PubMed. (1995, March 10). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

Sources

Application Notes and Protocols for Oxa-Azaspiro[4.5]decane Analogs in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive literature searches did not yield specific data on the direct application of "1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-" in Alzheimer's disease (AD) models. However, structurally related compounds, particularly derivatives of 1-oxa-8-azaspiro[4.5]decane , have been synthesized and evaluated as potential therapeutic agents for AD, primarily as M1 muscarinic agonists.[1][2] This document provides a detailed guide based on the principles and methodologies applied to these analogous compounds, offering a framework for the investigation of novel spirocyclic molecules in AD research.

Introduction: The Rationale for Spirocyclic Compounds in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta plaques and neurofibrillary tangles in the brain.[3][4] One of the key pathological features is the dysfunction of the cholinergic system, which plays a crucial role in learning and memory.[5] Consequently, enhancing cholinergic neurotransmission has been a cornerstone of symptomatic treatment for AD.

The rigid, three-dimensional structure of spirocyclic scaffolds like 1-oxa-8-azaspiro[4.5]decane provides a unique topographical presentation for interacting with biological targets, which can lead to improved potency and selectivity.[6] Derivatives of this scaffold have been investigated as M1 muscarinic acetylcholine receptor agonists.[1][2] The M1 receptor is a G-protein coupled receptor highly expressed in the hippocampus and cortex, areas of the brain critical for memory and cognition. Activation of the M1 receptor is believed to have a dual benefit in AD: not only does it enhance cholinergic signaling, but it may also promote the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of toxic amyloid-beta peptides.[4]

This guide will detail the application of a representative 1-oxa-8-azaspiro[4.5]decane analog, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one , as a case study for evaluating similar compounds in both in vitro and in vivo models of Alzheimer's disease.

Mechanism of Action: M1 Muscarinic Agonism

The primary mechanism of action for the 1-oxa-8-azaspiro[4.5]decane derivatives discussed here is their activity as M1 muscarinic receptor agonists.[1][2] These compounds bind to and activate M1 receptors on the surface of neurons, initiating a downstream signaling cascade.

Signaling Pathway

Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation and modulation of synaptic plasticity, which are crucial for cognitive function.

M1_Agonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation & Synaptic Plasticity Ca->Response PKC->Response Agonist Oxa-Azaspiro Compound Agonist->M1R Binds to

Caption: M1 Muscarinic Agonist Signaling Pathway.

In Vitro Applications and Protocols

In vitro assays are essential for determining the binding affinity, potency, and selectivity of a novel compound, as well as for assessing its potential cytotoxicity.

Radioligand Binding Assay for M1/M2 Receptor Affinity

This protocol determines the affinity of the test compound for M1 and M2 muscarinic receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compound for M1 and M2 receptors.

Materials:

  • Membrane preparations from cells expressing human M1 and M2 receptors (e.g., CHO-K1 cells).

  • Radioligand: [³H]-pirenzepine (for M1) or [³H]-AF-DX 384 (for M2).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of membrane preparation, and 50 µL of either test compound dilution, buffer (for total binding), or atropine (for non-specific binding).

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)Selectivity (M2 Ki / M1 Ki)
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneHypothetical Value: 15Hypothetical Value: 15010
Reference Compound (e.g., AF102B)Hypothetical Value: 20Hypothetical Value: 40020

Note: The table presents hypothetical data for illustrative purposes, based on the findings that such compounds show preferential affinity for M1 over M2 receptors.[1]

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the agonistic activity of the compound by quantifying the accumulation of inositol phosphates, a downstream product of M1 receptor activation.[2]

Objective: To determine the EC50 and maximal efficacy (Emax) of the test compound as an M1 agonist.

Materials:

  • Cell line expressing M1 receptors (e.g., CHO-M1 cells).

  • [³H]-myo-inositol.

  • Assay medium: Serum-free medium containing 10 mM LiCl.

  • Lysis buffer: 0.1 M formic acid.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Protocol:

  • Seed cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating with [³H]-myo-inositol for 24-48 hours.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with assay medium for 15 minutes.

  • Add varying concentrations of the test compound or a known agonist (e.g., carbachol) and incubate for 60 minutes at 37°C.

  • Aspirate the medium and lyse the cells with lysis buffer.

  • Apply the cell lysates to columns containing Dowex resin to separate inositol phosphates.

  • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Plot the data as a dose-response curve to determine EC50 and Emax values.

In_Vitro_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Evaluation cluster_results Data Analysis Compound 1-Oxa-3-azaspiro [4.5]decan-2-one, 7-ethyl- Binding Receptor Binding Assay (M1/M2 Affinity) Compound->Binding Functional PI Hydrolysis Assay (Agonist Activity) Compound->Functional Toxicity Cytotoxicity Assay (e.g., MTT) Compound->Toxicity Ki Determine Ki (Affinity & Selectivity) Binding->Ki EC50 Determine EC50/Emax (Potency & Efficacy) Functional->EC50 LC50 Determine LC50 (Safety Profile) Toxicity->LC50

Caption: In Vitro Evaluation Workflow.

In Vivo Applications and Protocols

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a living organism, assessing its effects on cognition and potential side effects.

Scopolamine-Induced Amnesia Model in Rodents

This is a widely used pharmacological model to screen for compounds with potential anti-amnesic and cognition-enhancing properties. Scopolamine, a muscarinic antagonist, induces a temporary cognitive deficit that mimics some aspects of Alzheimer's disease.[1][2]

Objective: To assess the ability of the test compound to reverse scopolamine-induced memory impairment.

Animal Model: Male Wistar rats or C57BL/6 mice.

Behavioral Task: Passive Avoidance Test. This task assesses learning and memory based on the animal's natural tendency to prefer a dark environment over a light one.

Protocol:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before each session.

  • Drug Administration:

    • Administer the test compound (e.g., 0.1 - 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a set pre-treatment time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. Control groups should receive vehicle instead of scopolamine and/or the test compound.

  • Training (Acquisition Trial):

    • Approximately 30 minutes after scopolamine injection, place the animal in the light compartment of the passive avoidance apparatus.

    • When the animal enters the dark compartment, a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Testing (Retention Trial):

    • 24 hours after the training session, place the animal back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds). No foot shock is delivered during this trial.

  • Data Analysis: A longer step-through latency in the retention trial indicates better memory of the aversive experience. Compare the latencies between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: Animals treated with scopolamine alone are expected to show a significantly shorter step-through latency compared to the control group, indicating memory impairment. An effective test compound should significantly increase the step-through latency in scopolamine-treated animals, indicating a reversal of the amnesic effect.

Data Presentation:

Treatment GroupDose (mg/kg)Step-Through Latency (seconds, Mean ± SEM)
Vehicle + Vehicle-Hypothetical Value: 280 ± 20
Vehicle + Scopolamine1Hypothetical Value: 60 ± 15
Compound + Scopolamine1Hypothetical Value: 150 ± 25
Compound + Scopolamine3Hypothetical Value: 250 ± 30

Note: The table presents hypothetical data illustrating a dose-dependent improvement in memory performance.

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment & Task cluster_analysis Endpoint Analysis Animals Acclimate Rodents (Rats or Mice) Dosing Administer Compound & Scopolamine Animals->Dosing Training Passive Avoidance Training (with foot shock) Dosing->Training 30 min post-scopolamine Testing Retention Test (24h later) (no foot shock) Training->Testing 24 hours Latency Measure Step-Through Latency Testing->Latency Stats Statistical Analysis (Compare Groups) Latency->Stats

Caption: In Vivo Scopolamine-Induced Amnesia Model Workflow.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results obtained using these protocols, the following measures are critical:

  • Positive Controls: Always include a well-characterized reference compound (e.g., a known M1 agonist) to validate assay performance.

  • Dose-Response Curves: Experiments should be conducted over a range of concentrations/doses to establish a clear dose-response relationship.

  • Statistical Power: Use a sufficient number of replicates (in vitro) or animals per group (in vivo) to ensure adequate statistical power.

  • Blinding: During in vivo behavioral testing, the experimenter should be blind to the treatment conditions to avoid bias.

  • Side Effect Profile: In in vivo studies, monitor for cholinergic side effects such as salivation, tremors, and hypothermia, as selectivity against these effects is a key goal.[1][2]

By incorporating these elements, the experimental system becomes self-validating, providing confidence in the generated data and its interpretation.

References

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation.
  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. [Link]

  • Franchini, S., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Iris Unimore. [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Inotiv. Alzheimer's Disease Models. Inotiv. [Link]

  • Uddin, M. S., et al. (2020). Novel Anti-Alzheimer's Therapeutic Molecules Targeting Amyloid Precursor Protein Processing. PMC. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. PubMed. [Link]

Sources

Application Notes & Protocols: Characterizing 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one as a Novel Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The sigma-1 receptor (σ1R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders due to its unique role as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER).[1][2] This document provides a detailed guide for the characterization of novel chemical entities targeting this receptor, using the spirocyclic scaffold of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one as a representative candidate. While specific data for this exact compound is not yet prevalent in published literature, derivatives of structurally related azaspiro[4.5]decanes have demonstrated high-affinity binding to the σ1R, indicating the potential of this chemical class.[3][4][5] The following protocols are designed to provide a robust framework for determining the binding affinity, selectivity, and functional activity of such novel compounds, thereby enabling their evaluation as potential therapeutic agents.

Part 1: Scientific Background and Rationale

The Sigma-1 Receptor: A Unique Chaperone Protein

Originally misidentified as an opioid receptor subtype, the σ1R is now understood to be a distinct protein with no homology to other mammalian proteins.[2][6][7] It is a 223-amino acid transmembrane protein that primarily resides at the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling and homeostasis.[2][8][9]

Under basal conditions, σ1R forms a complex with the ER chaperone BiP (Binding immunoglobulin Protein).[2][9] Upon stimulation by ligand agonists or cellular stress, σ1R dissociates from BiP and is free to interact with a variety of "client" proteins, including ion channels (e.g., voltage-gated K+ channels) and receptors (e.g., IP3 receptors).[1][2][9] Through these interactions, it modulates a host of cellular functions:

  • Calcium Signaling: By stabilizing IP3 receptors, σ1R regulates Ca2+ flux between the ER and mitochondria, a process vital for cellular bioenergetics.[1][2][10]

  • Cellular Stress Response: The receptor plays a crucial role in mitigating ER and oxidative stress, thereby promoting cell survival.[2][11]

  • Neuroplasticity: Studies have shown that σ1R is involved in neurite outgrowth, dendritic spine formation, and synaptic remodeling, highlighting its importance in learning, memory, and neuronal repair.[6][12]

This multi-faceted regulatory role makes the σ1R a pluripotent drug target for conditions ranging from neurodegenerative diseases and ischemic stroke to clinical depression and neuropathic pain.[1][8][13]

The Spirocyclic Scaffold: A Privileged Structure

The 1-oxa-3-azaspiro[4.5]decane scaffold represents a rigid, three-dimensional structure. Such spirocyclic systems are of high interest in medicinal chemistry because their conformational constraint can lead to higher binding affinity and improved selectivity for their biological target compared to more flexible, linear molecules.[3] Research into related 1-oxa-8-azaspiro[4.5]decane derivatives has validated this approach, yielding compounds with nanomolar affinity for the σ1R and significant selectivity over the related sigma-2 (σ2) receptor.[4] Therefore, the systematic evaluation of novel derivatives like 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is a scientifically grounded strategy for discovering new σ1R modulators.

Part 2: Experimental Characterization Protocols

This section provides detailed, step-by-step protocols for the in vitro characterization of a novel compound, referred to herein as "Test Compound" (e.g., 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one).

Protocol 1: In Vitro Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the Test Compound for the σ1R and its selectivity over the σ2R.

Rationale: This is the foundational assay for any novel ligand. It quantifies the compound's ability to displace a known high-affinity radioligand from the receptor. Guinea pig liver membranes are used as the receptor source due to their naturally high density of σ1 receptors.[14] [³H]-(+)-pentazocine is a well-characterized and selective radioligand for the σ1R.[14][15]

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Receptor Source: Guinea Pig Liver (GPL) membranes (preparation described in Support Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM final concentration)

  • Test Compound: Stock solution in DMSO (e.g., 10 mM), serially diluted.

  • Filtration: Brandel Cell Harvester or equivalent, GF/B glass fiber filters (pre-soaked for ≥1 hour in 0.5% polyethylenimine to reduce non-specific binding to the filter).

  • Scintillation Cocktail & Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvest & Count cluster_analysis Data Analysis prep_membranes Prepare GPL Membranes incubate Incubate: Membranes + Radioligand + Test Compound/Buffer/NSB prep_membranes->incubate prep_ligand Prepare Serial Dilutions of Test Compound prep_ligand->incubate prep_radio Prepare Radioligand ([³H]-(+)-pentazocine) prep_radio->incubate filter Rapid Filtration (GF/B filters) incubate->filter 120 min @ 37°C wash Wash Filters filter->wash count Add Scintillation Cocktail & Liquid Scintillation Counting wash->count calc_ic50 Generate Competition Curve & Calculate IC₅₀ count->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki G cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_inactive Inactive State cluster_active Active State s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r Dissociates bip BiP s1r_bip->bip ip3r IP3 Receptor s1r->ip3r Chaperones/ Stabilizes ca_release Modulated Ca²⁺ Signaling to Mitochondria ip3r->ca_release ligand Agonist Ligand (e.g., Test Compound) ligand->s1r_bip Binds

Caption: Ligand-mediated activation of the Sigma-1 Receptor (σ1R).

This pathway illustrates that upon agonist binding, the σ1R is released from its inhibitory partner BiP, allowing it to interact with and modulate the function of client proteins like the IP3 receptor, ultimately impacting critical cellular processes like calcium homeostasis. [2][9]

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. [Link]

  • Sigma-1 receptors regulate hippocampal dendritic spine formation via a free radical-sensitive mechanism involving Rac1·GTP pathway. PNAS. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. [Link]

  • Sigma receptor. Wikipedia. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • Biological and Biochemical Characterization of """"""""Sigma Receptors"""""""" - Grantome. Grantome. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE COST Action. [Link]

  • Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane. American Chemical Society. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed. [Link]

  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. ResearchGate. [Link]

Sources

Application Notes & Protocols for the Evaluation of Antiviral Activity of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of novel and drug-resistant viral pathogens presents a continuous and urgent challenge to global health. In the expansive field of medicinal chemistry, spirocyclic systems have garnered considerable attention due to their unique three-dimensional structures and diverse biological activities. The 1-Oxa-3-azaspiro[4.5]decan-2-one scaffold represents a promising heterocyclic core for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiviral potential of 7-ethyl- substituted derivatives of this spirocyclic compound class.

While direct antiviral studies on this specific family of compounds are not yet prevalent in published literature, the protocols and methodologies outlined herein are based on established principles of antiviral drug discovery and data from analogous spirocyclic and heterocyclic compounds. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have demonstrated inhibitory activity against human coronavirus 229E, highlighting the potential of this scaffold in antiviral research[1]. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure robust and reproducible results.

Compound Handling and Preparation

Prior to initiating any biological assays, it is crucial to ensure the purity and stability of the test compounds.

  • Purity Assessment : The purity of each 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivative should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing : Determine the solubility of the compounds in various biocompatible solvents, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. The final concentration of the solvent in the cell culture medium should be non-toxic to the host cells, typically below 0.5%.

  • Stock Solution Preparation : Prepare high-concentration stock solutions (e.g., 10-100 mM) in a suitable solvent. Aliquot the stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

In Vitro Antiviral Screening Cascade

A tiered approach is recommended for the efficient screening of the compound library. This cascade begins with broad-spectrum cytotoxicity and antiviral assays, followed by more specific mechanistic studies for promising lead compounds.

Cytotoxicity Assays: Determining the 50% Cytotoxic Concentration (CC50)

Before assessing antiviral activity, it is imperative to determine the concentration of the compound that is toxic to the host cells.[2] This is crucial to differentiate between true antiviral effects and non-specific cytotoxicity.[3][4]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Susceptible host cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza virus).

  • Cell Culture Medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding : Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[5]

  • Compound Dilution : Prepare serial dilutions of the test compounds in the assay medium (cell culture medium with reduced FBS, e.g., 2%). A typical starting concentration could be 100 µM.[5]

  • Treatment : Remove the old medium and add the diluted compounds to the respective wells. Include untreated cell controls.

  • Incubation : Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).[5]

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization : Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Seeding in 96-well plate] --> B[Overnight Incubation]; B --> C[Serial Dilution of Compounds]; C --> D[Treatment of Cells]; D --> E[Incubation (48-72h)]; E --> F[MTT Reagent Addition]; F --> G[Incubation (2-4h)]; G --> H[Solubilization]; H --> I[Absorbance Reading]; I --> J[CC50 Calculation]; }

Caption: Workflow for CC50 determination using the MTT assay.

Antiviral Efficacy Assays: Determining the 50% Effective Concentration (EC50)

These assays are designed to measure the ability of the compounds to inhibit viral replication.

Protocol: Plaque Reduction Assay (PRA)

The plaque reduction assay is considered the "gold standard" for measuring the inhibition of viral replication that causes cell lysis.[6]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (plaque-forming units/mL).

  • Test compounds.

  • Assay Medium.

  • Agarose or methylcellulose overlay.

  • Crystal violet staining solution.

Procedure:

  • Cell Preparation : Grow a confluent monolayer of host cells.

  • Virus Dilution and Treatment : Pre-incubate a known amount of virus with serial dilutions of the test compound for 1 hour.

  • Infection : Adsorb the virus-compound mixture onto the cell monolayer for 1 hour.

  • Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding concentration of the test compound.

  • Incubation : Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Staining : Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis : Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Confluent Cell Monolayer] --> B[Pre-incubation of Virus with Compound]; B --> C[Infection of Cells]; C --> D[Removal of Inoculum]; D --> E[Addition of Semi-solid Overlay with Compound]; E --> F[Incubation for Plaque Formation]; F --> G[Cell Fixation and Staining]; G --> H[Plaque Counting]; H --> I[EC50 Calculation]; }

Caption: Workflow for EC50 determination using Plaque Reduction Assay.

Alternative High-Throughput Screening (HTS) Method: Cell-Based ELISA

For screening a large number of compounds, a cell-based ELISA can be a more efficient alternative to the plaque reduction assay.[7] This method measures the reduction of a specific viral antigen in infected cells.[7][8]

Procedure Outline:

  • Seed cells in a 96-well plate.

  • Infect the cells with the virus in the presence of serially diluted compounds.

  • After an appropriate incubation period, fix the cells.

  • Permeabilize the cells and add a primary antibody specific to a viral antigen.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate and measure the signal, which is proportional to the amount of viral antigen.

  • Calculate the EC50 from the dose-response curve.

Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a more promising compound, as it suggests that the antiviral activity occurs at a concentration that is not toxic to the host cells. Generally, an SI value greater than 10 is considered a good starting point for further development.

ParameterDescriptionDesired Value
CC50 50% Cytotoxic ConcentrationHigh
EC50 50% Effective ConcentrationLow
SI Selectivity Index (CC50/EC50)High (>10)

Mechanism of Action (MoA) Studies

For compounds that exhibit a high SI, further studies are necessary to elucidate their mechanism of action. Antiviral drugs can interfere with various stages of the viral life cycle.[9][10]

dot graph TD { subgraph Viral Life Cycle A[Attachment & Entry] --> B[Uncoating]; B --> C[Genome Replication]; C --> D[Protein Synthesis]; D --> E[Assembly]; E --> F[Release]; end

}

Caption: Potential targets for antiviral intervention in the viral life cycle.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral replication cycle the compound is active.

Protocol:

  • Infect cells with the virus.

  • Add the compound at different time points post-infection (e.g., during adsorption, after adsorption, during replication, late in the replication cycle).

  • Measure the virus yield at the end of the replication cycle.

  • Inhibition of virus yield when the compound is added at a specific time point suggests that the compound targets that particular stage of the viral life cycle.

Target-Based Assays

If the time-of-addition assay suggests a specific target (e.g., viral polymerase or protease), specific enzymatic assays can be performed to confirm this.

  • Polymerase Assays : Recombinant viral polymerase can be used in in vitro assays to measure the synthesis of viral nucleic acids in the presence and absence of the compound.

  • Protease Assays : Fluorogenic substrates can be used to measure the activity of recombinant viral proteases and the inhibitory effect of the compound.

Conclusion and Future Directions

The 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- derivatives represent a novel chemical space for the discovery of new antiviral agents. The systematic approach outlined in these application notes, from initial cytotoxicity and efficacy screening to more detailed mechanism of action studies, provides a robust framework for their evaluation. Promising compounds identified through this cascade should be further investigated in more complex models, such as primary cell cultures and in vivo animal models, to validate their therapeutic potential. The structural diversity inherent in spirocyclic chemistry offers exciting opportunities for the development of the next generation of antiviral drugs.

References

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs - Protocols.io. (2025, August 3). protocols.io. Retrieved from [Link]

  • HETEROCYCLES, Vol. 105, No. 1, 2022. (2022, April 26). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Retrieved from [Link]

  • Synthesis and Antiviral Properties of Spirocyclic[11][12][13]‐Triazolooxazine Nucleosides - PMC. (2014, July 31). National Center for Biotechnology Information. Retrieved from [Link]

  • Ryu, S., et al. (2026, January 2). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. Retrieved from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC. (2019, June). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018, June 8). ResearchGate. Retrieved from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. Retrieved from [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. (2020, November 21). MDPI. Retrieved from [Link]

  • Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane - American Chemical Society. (2013, September 30). American Chemical Society Publications. Retrieved from [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Virology Research Services. Retrieved from [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23). Preprints.org. Retrieved from [Link]

  • Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. EBSCO. Retrieved from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC - NIH. (2025, April 30). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Antiviral Testing | IAR | USU. Utah State University. Retrieved from [Link]

  • Cell-based ELISA for Antiviral Research - Creative Diagnostics. Creative Diagnostics. Retrieved from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents. Google Patents.
  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Antiviral Testing Services - Creative Diagnostics. (2025, September 24). Creative Diagnostics. Retrieved from [Link]

  • Antiviral Drugs Mechanisms of Action, Animation - YouTube. (2020, May 18). YouTube. Retrieved from [Link]

  • Mechanism of antiviral action. The replication cycle of the main... - ResearchGate. ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assays: How We Test Cell Viability - YouTube. (2025, April 1). YouTube. Retrieved from [Link]

  • Mechanism of Action of Antiviral Drugs - Microbe Online. (2022, July 26). Microbe Online. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Oxa-3-azaspiro[4.5]decan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Overview

The 1-Oxa-3-azaspiro[4.5]decan-2-one core is a spirocyclic oxazolidinone. Structurally, it consists of a cyclohexane ring spiro-fused to a 5-membered oxazolidinone ring. This scaffold is a critical bioisostere for


-lactams (e.g., Gabapentin lactams) and is widely used in neurokinin antagonists and anticonvulsant drug discovery.

Key Synthetic Challenge: The formation of the spiro-quaternary carbon creates significant steric hindrance. This often leads to incomplete cyclization, competitive polymerization, or hydrolysis during workup. This guide focuses on optimizing the phosgene-free cyclization (Green Route) and troubleshooting N-functionalization issues.

Troubleshooting Guides (Q&A)

Module A: Cyclization Efficiency (Ring Closure)

Q1: I am using Diethyl Carbonate (DEC) with NaOEt, but my conversion stalls at ~60%. Adding more base doesn't help. Why?

Diagnosis: Thermodynamic Equilibrium & Water Contamination. The reaction between 1-(aminomethyl)cyclohexanol and DEC is an equilibrium process driven by entropy.

  • The Equilibrium Trap: The byproduct is ethanol. If ethanol is not removed, the reaction reaches equilibrium and stalls.

  • Water Sensitivity: Commercial DEC often contains trace water. At reflux temperatures, hydroxide ions (generated from water + alkoxide) hydrolyze the formed carbamate intermediate back to the starting material.

Solution:

  • Azeotropic Distillation: You must equip your reaction vessel with a Dean-Stark trap or a distillation head. Use a solvent that forms a good azeotrope with ethanol (e.g., Toluene or excess DEC itself).

  • Catalyst Switch: Switch from stoichiometric NaOEt to catalytic TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (1-5 mol%). TBD is a dual H-bond donor/acceptor that activates the carbonyl of the carbonate and the hydroxyl of the substrate, often pushing yields >90% without harsh reflux [1].

Q2: When using CDI (1,1'-Carbonyldiimidazole), I see a major impurity that co-elutes with my product. What is it?

Diagnosis: N-Acyl Imidazole Intermediate. In sterically hindered spiro-systems, the intermediate O-carbamoyl imidazole forms quickly, but the intramolecular attack of the amine is slow due to the spiro-bulk. The "impurity" is often the stable intermediate or an imidazole-urea byproduct.

Solution:

  • One-Pot Acid Wash: After the reaction is deemed "complete" by TLC, wash the organic layer vigorously with 0.5 M HCl . This hydrolyzes the imidazole byproducts and removes residual imidazole, which often streaks on silica columns.

  • Switch Reagent: Use DSC (N,N'-Disuccinimidyl carbonate) . The N-hydroxysuccinimide byproduct is water-soluble and easier to remove than imidazole.

Module B: N-Functionalization (Post-Cyclization)

Q3: Alkylation of the spiro-oxazolidinone nitrogen (N3) with alkyl halides is extremely sluggish.

Diagnosis: pKa Mismatch & Steric Shielding. The pKa of the oxazolidinone NH is ~12.5. However, the spiro-cyclohexane ring acts as a "shield," blocking the approach of the electrophile. Weak bases (K₂CO₃) in acetone are insufficient.

Solution:

  • Solvent/Base System: Use NaH (60% dispersion) in DMF or NMP at 0°C

    
     RT. The irreversible deprotonation creates the "naked" anion, which is smaller and more nucleophilic.
    
  • Phase Transfer Catalysis: For milder conditions, use 50% NaOH(aq) / Toluene with TBAB (Tetrabutylammonium bromide) . This is often superior for benzylic halides.

Optimized Experimental Protocol

Protocol: Green Synthesis via Carbonate Transesterification

Recommended for scale-up (>5g) to avoid phosgene toxicity.

Reagents:

  • 1-(Aminomethyl)cyclohexan-1-ol (1.0 equiv)

  • Diethyl Carbonate (DEC) (5.0 equiv) - Acts as reagent and solvent

  • Sodium Methoxide (NaOMe) (0.1 equiv) or TBD (0.05 equiv)

  • Toluene (optional co-solvent for temperature control)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a thermometer, and a Vigreux column leading to a distillation head (or Dean-Stark trap).

  • Charging: Add amino alcohol and DEC. Stir to dissolve.

  • Catalyst Addition: Add NaOMe or TBD under inert atmosphere (N₂).

  • Reaction (The Critical Step): Heat the mixture to 120°C (bath temp) .

    • Observation: You must observe the distillation of ethanol (bp 78°C).

    • Control: Adjust heat so that ethanol distills off, but DEC (bp 126°C) returns to the flask.

  • Monitoring: Continue heating until the vapor temperature at the still head rises from ~78°C to >120°C (indicating ethanol depletion).

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with sat. NH₄Cl (removes base).

    • Wash with Brine. Dry over Na₂SO₄.

    • Concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc (typically 4:1) or perform flash chromatography.

Expected Yield: 85–95% Key Spec Data: IR (C=O stretch): ~1740–1760 cm⁻¹.

Decision Logic & Mechanism

The following diagram illustrates the decision matrix for selecting the optimal cyclization method based on substrate sensitivity and scale.

OptimizationLogic Start Start: 1-(Aminomethyl)cyclohexanol ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<100 mg) or High Throughput ScaleCheck->SmallScale LargeScale Large Scale (>5 g) or Green Chem Req ScaleCheck->LargeScale AcidSens Substrate Acid Sensitive? SmallScale->AcidSens RouteB Route B: Diethyl Carbonate (NaOEt, Distillation) LargeScale->RouteB RouteA Route A: CDI or DSC (THF, Reflux) AcidSens->RouteA No (Standard) RouteC Route C: Triphosgene/DIPEA (-78°C to RT) AcidSens->RouteC Yes (Avoid Heat) CleanupA Issue: Imidazole impurity RouteA->CleanupA CleanupB Issue: Low Conversion RouteB->CleanupB SolA Sol: Acid Wash (0.5M HCl) CleanupA->SolA SolB Sol: Azeotropic Removal of EtOH CleanupB->SolB

Caption: Decision tree for selecting cyclization reagents. Route B (Carbonates) is preferred for safety and scalability, while Route C (Triphosgene) is reserved for highly sensitive substrates requiring low temperatures.

Comparative Data Analysis

The table below summarizes the efficiency of different carbonyl sources for the formation of 1-Oxa-3-azaspiro[4.5]decan-2-one.

ReagentConditionsYieldAtom EconomySafety Profile
Phosgene Toluene, 0°C>95%HighCritical Hazard (Gas)
Triphosgene DCM, DIPEA, 0°C88-92%ModerateHigh Hazard (Solid)
CDI THF, Reflux75-85%LowModerate (Allergen)
Diethyl Carbonate NaOEt, 120°C90-95% *High Green / Safe
CO₂ (1 atm) Ionic Liquid/Cat.40-60%HighestSafe (Low conversion)

*Note: Yield for Diethyl Carbonate assumes successful azeotropic removal of ethanol.

References

  • Paz, J. et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones.... MDPI Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Oxazolidinone Synthesis: Recent Advances. Retrieved from [Link]

  • Ma, J. et al. (2024).[1] Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion. ACS Catalysis.[2] Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- in various solution-based formulations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your stability studies.

Introduction to Stability Testing

Stability testing is a critical component in the development of any pharmaceutical product. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. For a novel compound like 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, establishing a comprehensive stability profile is paramount for determining its shelf-life, storage conditions, and potential degradation pathways.

The core of this process lies in the development of a stability-indicating assay method (SIAM) , which is a validated quantitative analytical procedure capable of detecting changes in the properties of the drug substance over time.[1] A robust SIAM can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[1] High-performance liquid chromatography (HPLC) is the most common technique for developing such methods.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-?

A1: Given the 1-oxa-3-azaspiro[4.5]decan-2-one core, the molecule contains an oxazolidinone ring, which is a cyclic carbamate. This functional group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. Oxidative degradation is another potential pathway to consider. Photodegradation should also be investigated as per ICH guidelines.[4]

Q2: I am not observing any degradation in my initial stress studies. What should I do?

A2: If your compound appears to be stable, consider incrementally increasing the severity of the stress conditions. For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 50-70°C), or extend the reaction time.[5] For thermal stress, increase the temperature in 10°C increments above your accelerated testing conditions. If the compound is poorly soluble, consider using a co-solvent, but ensure it is inert and does not interfere with the analysis.[4][6]

Q3: My parent compound has completely degraded, or the degradation is too extensive (e.g., >20%). How can I achieve the target degradation of 5-20%?

A3: Extensive degradation can obscure the primary degradation pathway by favoring the formation of secondary degradants. To achieve a more controlled degradation, you should reduce the severity of the stress conditions. This can be accomplished by:

  • Decreasing the temperature of the reaction.

  • Reducing the concentration of the stressor (e.g., using 0.01 M HCl instead of 0.1 M HCl).

  • Shortening the exposure time.

  • For photostability, reducing the duration of light exposure.

A systematic approach is to start with milder conditions and gradually increase the intensity until the desired level of degradation is achieved.[7]

Q4: My HPLC chromatogram shows multiple new peaks after a degradation experiment. How do I begin to identify these unknown degradants?

A4: The identification of unknown degradation products is a stepwise process. A primary and powerful technique is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[8] This will provide the molecular weights of the degradants. High-resolution mass spectrometry (HRMS) can yield the elemental composition. Further structural elucidation can be achieved using techniques like MS/MS to observe fragmentation patterns.[9]

Q5: What is a "stability-indicating method," and why is it important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[1] Its importance lies in its ability to provide a true measure of the drug's stability, ensuring that the reported concentration of the API is not falsely inflated by co-eluting degradants. This is a regulatory requirement for all stability studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH, column chemistry, or gradient profile.Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). Adjust the gradient slope and time to improve separation.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradants with the parent peak. Degradants are not UV active at the detection wavelength. Degradants are not eluting from the column.Develop a more effective separation method. Use a photodiode array (PDA) detector to check for peak purity and identify a more suitable detection wavelength. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV.
Inconsistent degradation levels between replicate experiments. Inaccurate preparation of stress solutions. Fluctuation in temperature or light exposure. Inconsistent sampling times.Ensure accurate and precise preparation of all solutions. Use calibrated and temperature-controlled equipment (water baths, ovens, photostability chambers). Adhere strictly to the defined sampling time points.
Precipitation of the compound in the stress solution. Poor solubility of the compound under the stress conditions.Use a co-solvent (e.g., acetonitrile, methanol) to increase solubility, but first confirm its inertness under the test conditions. Reduce the initial concentration of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies. The exact concentrations, temperatures, and durations should be optimized for 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- to achieve the target degradation of 5-20%.[1][10]

1.1. Preparation of Stock Solution: Prepare a stock solution of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

1.2. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Add a portion of the stock solution to a volume of 0.1 M HCl.

  • Base Hydrolysis: Add a portion of the stock solution to a volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the aliquots before analysis (base for the acid sample, acid for the base sample).

  • Analyze the samples by a suitable analytical method (e.g., HPLC).

1.3. Oxidative Degradation:

  • Prepare a stock solution of the compound as described above.

  • Add a portion of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time intervals.

  • Analyze the samples by HPLC.

1.4. Thermal Degradation:

  • Place the solid 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- in a controlled-temperature oven (e.g., at 60°C).

  • At specified time points, remove a sample of the solid.

  • Dissolve the sample in a suitable solvent for analysis.

  • Analyze the sample by HPLC and compare it to an unstressed control sample.

1.5. Photodegradation:

  • Place the solid compound or a solution of the compound in a chemically inert, transparent container.

  • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Expose the samples to a light source that meets ICH Q1B requirements (a combination of visible and UV light).

  • Analyze the samples and the control at a specified time point.

Protocol 2: Development of a Stability-Indicating HPLC Method

2.1. Initial Method Scouting:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

2.2. Method Optimization:

  • Inject a mixture of the stressed samples (acid, base, peroxide, heat, and light degraded samples) to observe the separation of the parent compound from all generated degradation products.

  • Adjust the gradient slope, mobile phase modifiers (e.g., trifluoroacetic acid, ammonium acetate), and column chemistry as needed to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

2.3. Method Validation:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizing Workflows and Pathways

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 60°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS Identify Unknowns

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation Parent 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- Acid_Deg Acid-Catalyzed Ring Opening Parent->Acid_Deg H⁺ / H₂O Base_Deg Base-Catalyzed Ring Opening Parent->Base_Deg OH⁻ / H₂O Oxidative_Deg Oxidative Degradation (e.g., N-oxidation) Parent->Oxidative_Deg [O]

Caption: Potential Degradation Pathways.

References

  • Stability indicating study by using different analytical techniques. (n.d.). International Journal for Scientific Research & Development.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad
  • Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • Ethyl 1-oxa-2-azaspiro[4.
  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. (2023, June 28). PubMed.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). Semantic Scholar.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. (2025, October 1). Semantic Scholar.
  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2025, October 1). PubMed.
  • 1-oxa-3-azaspiro(4.5)
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. (n.d.).
  • 16112-45-1(1-Oxa-3-azaspiro[4.5]decan-2-one,4-ethyl-(8CI)) Product Description. (n.d.). ChemicalBook.
  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. (n.d.). The Good Scents Company.
  • 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride. (n.d.). MedChemExpress.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.).
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (2025, May 21). IRIS.
  • Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... (n.d.).
  • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018, June 8).
  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. (2003, November 15). PubMed.

Sources

Technical Support Center: 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #TOX-SPIRO-45 Subject: Troubleshooting Cell Toxicity & Assay Anomalies Assigned Specialist: Senior Application Scientist, High-Content Screening Division

Executive Summary

You are encountering unexpected cytotoxicity or assay variability with 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one . As a spirocyclic oxazolidinone derivative, this compound presents a distinct physicochemical and biological profile. The toxicity you observe is likely driven by one of two factors: (1) Physicochemical artifacts (micro-precipitation due to the lipophilic spiro-scaffold) or (2) Mechanism-based mitochondrial interference (a class effect of oxazolidinone pharmacophores).

This guide provides a root-cause analysis workflow to distinguish between assay artifacts and true biological toxicity.

Part 1: Physicochemical Troubleshooting (The "False Positive")

Q1: I see high toxicity at concentrations >10 µM, but the dose-response curve is steep and irregular. Is this real killing?

Diagnosis: This is a classic signature of compound precipitation . The 7-ethyl substitution on the cyclohexane ring significantly increases the lipophilicity (LogP) of the spiro[4.5]decan-2-one scaffold. While soluble in DMSO, the compound likely "crashes out" when diluted into aqueous cell culture media, forming micro-crystals that physically damage cell membranes or sediment onto the monolayer, causing asphyxiation.

Action Plan:

  • Perform a Turbidity Check:

    • Prepare your highest assay concentration in cell-free media (exactly as you treat cells).

    • Incubate for 4 hours at 37°C.

    • Measure absorbance at 600 nm or 650 nm (nephelometry). An OD > 0.005 above background indicates precipitation.

  • Microscopy Validation:

    • View the wells under 20x phase-contrast. Spiro-compounds often form birefringent needles or amorphous aggregates that are invisible to the naked eye but lethal to cells.

Q2: My vehicle control (DMSO) is fine, but the compound wells show "toxicity" even at low doses in fluorescence assays. Why?

Diagnosis: Fluorescence Quenching or Autofluorescence. Spirocyclic lactams are generally stable, but if the "7-ethyl" moiety or impurities interact with the assay dye (e.g., Resazurin/AlamarBlue), you may get false data.

Protocol: Cell-Free Interference Test

Step Action Purpose
1 Mix Compound + Assay Reagent (e.g., MTT, CellTiter-Glo) in media without cells. Detect chemical interaction.
2 Incubate alongside your cell plate. Mimic assay conditions.

| 3 | Measure Signal. | Result: If Signal < Control, the compound inhibits the enzyme/chemistry. If Signal > Control, the compound is autofluorescent. |

Part 2: Biological Mechanism (The "Class Effect")

Q3: The compound is soluble, but I see slow-onset toxicity (48-72h) that isn't present at 24h. What is happening?

Diagnosis: Mitochondrial Protein Synthesis Inhibition. Your compound contains an oxazolidinone core (1-oxa-3-azaspiro). This pharmacophore is structurally homologous to the antibiotic Linezolid, which binds to the mitochondrial ribosome (specifically the 23S rRNA equivalent), inhibiting the translation of oxidative phosphorylation (OXPHOS) subunits [1, 2].

  • Mechanism: Cells with active glycolysis (Warburg effect) survive 24h because they don't rely on mitochondria. By 72h, mitochondrial depletion leads to ATP crisis and apoptosis.

Q4: How do I confirm if the toxicity is mitochondrial vs. general cytotoxicity?

Solution: The Glucose/Galactose (Glu/Gal) Switch Assay. This is the gold-standard protocol to validate mitochondrial liability in spiro-oxazolidinones [3].

Protocol: Glu/Gal Switch

  • Seeding: Plate HepG2 or HepaRG cells.[1]

  • Media Switch (24h prior to dosing):

    • Set A (Glycolytic): High Glucose (25 mM). Cells can survive mitochondrial inhibition via glycolysis.

    • Set B (Oxidative): Galactose (10 mM) + Glutamine (no Glucose). Cells are forced to use OXPHOS to survive (Crabtree effect reversal).

  • Dosing: Treat with 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one for 24 hours.

  • Readout: Measure ATP (e.g., CellTiter-Glo).

Interpretation Table:

Glucose IC50 Galactose IC50 Ratio (Glu/Gal) Conclusion
>100 µM >100 µM ~1 Non-toxic
50 µM 50 µM ~1 General Cytotoxin (e.g., membrane disruption)

| >100 µM | 5 µM | >3 | Mitochondrial Toxicant (Specific to Oxazolidinone) |

Part 3: Visual Troubleshooting Workflows
Workflow 1: Root Cause Analysis Decision Tree

TroubleshootingTree Start Observed Toxicity (Low Viability Signal) CheckSolubility Step 1: Turbidity/Microscopy Check (Is precipitate visible?) Start->CheckSolubility Precipitation Artifact: Physical Damage Action: Improve Solubility (Cyclodextrins, Lower Conc.) CheckSolubility->Precipitation Yes CheckTime Step 2: Time-Dependency (Is tox visible at 24h vs 72h?) CheckSolubility->CheckTime No FastTox Acute Toxicity (24h) Likely Membrane/Off-Target CheckTime->FastTox Fast Onset SlowTox Delayed Toxicity (48-72h) Suspect Mitochondrial Inhibition CheckTime->SlowTox Slow Onset GluGalAssay Step 3: Glu/Gal Switch Assay SlowTox->GluGalAssay MitoConfirmed Mitochondrial Toxicant (Oxazolidinone Class Effect) GluGalAssay->MitoConfirmed Gal IC50 << Glu IC50 GeneralTox General Cytotoxin (Check Apoptosis/Necrosis) GluGalAssay->GeneralTox Gal IC50 ≈ Glu IC50

Caption: Decision matrix for distinguishing between solubility artifacts, general cytotoxicity, and specific mitochondrial liability.

Workflow 2: Mechanism of Action (Mitochondrial Liability)

MOA Compound 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one Target Mitochondrial Ribosome (23S rRNA Homolog) Compound->Target Binds Inhibition Inhibition of Translation (COX Subunits) Target->Inhibition Blocks Result OXPHOS Failure (ATP Depletion) Inhibition->Result Causes

Caption: Proposed mechanism of toxicity based on the oxazolidinone pharmacophore present in the scaffold.

Part 4: Reference Data & Solubility Limits

Physicochemical Properties (Estimated):

  • Molecular Formula: C10H17NO2

  • LogP (Predicted): ~1.5 - 2.1 (The ethyl group increases hydrophobicity compared to the unsubstituted spiro-lactam).

  • Aqueous Solubility: Low (< 50 µM in PBS without carrier).

Recommended Solvent System:

Solvent Stock Conc. Storage Notes
DMSO 20 mM -20°C Freeze/thaw cycles may induce crystallization. Aliquot immediately.

| Ethanol | Not Recommended | N/A | High volatility alters concentration in open wells. |

Assay Validity Criteria:

  • DMSO Tolerance: Ensure final DMSO concentration is < 0.5% (v/v). Values >1% will permeabilize membranes, exacerbating the toxicity of lipophilic spiro-compounds.

  • Z-Factor: For high-throughput screens, a Z' > 0.5 is required. If Z' drops due to "noisy" high-concentration wells, suspect precipitation.

References
  • McKee, E. E., et al. (2006). Inhibition of mitochondrial protein synthesis by oxazolidinones.[2][3] Antimicrobial Agents and Chemotherapy.[2][4]

  • Miljković, D., et al. (2024). Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics.[2] bioRxiv.

  • Kamalian, L., et al. (2019). Acute Metabolic Switch Assay Using Glucose/Galactose Medium in HepaRG Cells to Detect Mitochondrial Toxicity.[1][5] Current Protocols in Toxicology.[1]

  • Procell Technical Support. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science.

Sources

Addressing off-target effects of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects & Experimental Troubleshooting Classification: Small Molecule Pharmacophore / Bioactive Scaffold CAS Registry Number: 5095-80-7

Core Technical Overview

1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- is a specialized spiro-oxazolidinone scaffold. In drug discovery, this structural motif acts as a "privileged structure," frequently serving as the core pharmacophore for Neuropeptide Y (NPY) Y5 receptor antagonists (targeting obesity/metabolic disorders) and Transient Receptor Potential (TRP) channel modulators (specifically TRPV4 and TRPM8 for pain/inflammation).

While the spiro-cycle provides rigid stereochemical positioning critical for potency, it introduces specific physicochemical liabilities that often manifest as "off-target" effects during screening and lead optimization. This guide addresses the three most common experimental artifacts associated with this scaffold: hERG channel blockade , GPCR promiscuity , and metabolic instability .

Troubleshooting Guide (Q&A)

Category A: Cardiovascular Safety Signals (hERG Inhibition)

Q: Our electrophysiology assays show unexpected QT prolongation signals. Is this intrinsic to the 7-ethyl spiro scaffold?

A: Yes, hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a known liability of the spiro-oxazolidinone class.

  • Mechanism: The spiro-carbamate core, particularly when substituted with lipophilic groups like the 7-ethyl moiety, can mimic the pharmacophore required to block the hERG pore. This is often driven by Pi-stacking interactions (if aryl groups are present) or hydrophobic occlusion of the channel vestibule.

  • Diagnosis: If you observe IC50 values < 10 µM in flux assays (e.g., Thallium flux) but inconsistent results in patch clamp, the compound may be adhering to the plasticware or exhibiting solubility-limited precipitation, creating local high concentrations.

  • Resolution:

    • Validate with Patch Clamp: Move immediately from fluorescence-based assays to automated patch clamp (QPatch/PatchXpress) to confirm the signal is a true current block and not a fluorescence artifact.

    • Lipophilicity Check: Calculate cLogP. If > 3.5, the 7-ethyl group may be driving non-specific membrane partitioning. Consider introducing a polar group (e.g., hydroxyl or pyridine) on the cyclohexane ring to reduce hERG affinity while maintaining target potency.

Category B: Selectivity & Promiscuity[1][2]

Q: We are targeting NPY Y5, but we see activity in Y1/Y2 receptor assays. How do we improve selectivity?

A: The 1-oxa-3-azaspiro[4.5]decan-2-one core is a "promiscuous" GPCR binder. The 7-ethyl substituent influences the steric fit within the transmembrane bundle.

  • Cause: The 7-ethyl group provides bulk, but if the binding pocket is conserved across NPY subtypes (Y1, Y2, Y5), this simple alkyl chain may not provide enough "discriminatory" interaction energy.

  • Troubleshooting:

    • Stereochemistry: The 7-ethyl substituent creates stereocenters (cis/trans relative to the carbamate nitrogen). Ensure you are testing a single enantiomer/diastereomer. The trans-isomer is often significantly more selective for Y5 than the cis-isomer.

    • Competition Assay: Run a competitive binding assay with specific Y1 (e.g., BIBP3226) and Y2 (e.g., BIIE0246) antagonists to quantify the "off-target" window.

Category C: Metabolic Stability (PK/PD Disconnect)

Q: In vivo efficacy in rodent models is lower than predicted by in vitro potency. Is the carbamate unstable?

A: The cyclic carbamate (oxazolidinone) itself is generally chemically stable against hydrolysis. The issue is likely CYP450-mediated oxidation .

  • Mechanism: The cyclohexane ring (bearing the 7-ethyl group) is a prime target for oxidative metabolism (hydroxylation) by CYP3A4 or CYP2D6. The ethyl group itself offers a site for terminal hydroxylation or dealkylation.

  • Diagnostic Protocol: Incubate the compound with human and rat liver microsomes (HLM/RLM) + NADPH.

    • If t1/2 < 30 min: The scaffold is being rapidly cleared.

    • Metabolite ID: Look for +16 Da (hydroxylation) peaks on the ethyl chain or the cyclohexane ring.

  • Solution: Block the "soft spot." If the ethyl group is the site of metabolism, fluorinate it (e.g., 2,2,2-trifluoroethyl) or bridge it to form a bicyclic system to increase metabolic resistance.

Experimental Protocols

Protocol 1: Automated Patch Clamp for hERG Validation

Use this protocol to distinguish false-positive fluorescence signals from true channel blockade.

Materials:

  • CHO-hERG stable cell line.

  • Extracellular Solution: 2 mM CaCl2, 1 mM MgCl2, 4 mM KCl, 145 mM NaCl, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Intracellular Solution: 5.374 mM CaCl2, 1.75 mM MgCl2, 120 mM KCl, 10 mM HEPES, 5 mM EGTA, 4 mM Na2-ATP (pH 7.2).

  • Positive Control: E-4031 (known hERG blocker).

Workflow:

  • Cell Prep: Detach cells using Detachin™ (avoid trypsin to preserve channel integrity). Resuspend at 5x10^6 cells/mL.

  • Seal Formation: Establish GΩ seal. Rupture membrane to achieve whole-cell configuration.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

    • Return to -80 mV.

  • Compound Application: Apply 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one at ascending concentrations (0.1, 1, 10, 30 µM). Allow 3 minutes per concentration for equilibrium.

  • Analysis: Measure the peak tail current amplitude at -50 mV. Normalize to baseline.

    • Pass Criteria: < 20% inhibition at 10 µM (for early leads).

    • Fail Criteria: > 50% inhibition at 10 µM (High Risk).

Protocol 2: Microsomal Stability Assessment

Determines if the 7-ethyl group is the metabolic weak point.

Workflow:

  • Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate reaction with 1 mM NADPH.

  • Sample at t = 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • Intrinsic Clearance (CLint) = (k / microsomal protein conc) * scaling factors.

Mechanism & Interaction Mapping

The following diagram illustrates the structural activity relationships (SAR) of the spiro-oxazolidinone scaffold and the logical flow for troubleshooting off-target effects.

SpiroScaffold_Analysis Compound 7-ethyl-1-oxa-3-azaspiro [4.5]decan-2-one Target_NPY Primary Target: NPY Y5 Receptor (Obesity/Metabolic) Compound->Target_NPY Spiro-core fits binding pocket Target_TRP Primary Target: TRPV4 / TRPM8 (Pain/Inflammation) Compound->Target_TRP Modulates channel gating Risk_hERG Risk: hERG Channel (QT Prolongation) Compound->Risk_hERG Lipophilic 7-ethyl occludes pore Risk_CYP Risk: CYP3A4/2D6 (Metabolic Instability) Compound->Risk_CYP Cyclohexane ring oxidation Risk_Promiscuity Risk: GPCR Promiscuity (Y1/Y2 Cross-reactivity) Compound->Risk_Promiscuity Lack of specific polar contacts Action_Patch Action: Automated Patch Clamp Risk_hERG->Action_Patch Validate Signal Action_Chem Action: Fluorinate Ethyl Group Risk_CYP->Action_Chem Block Metabolism Action_Stereo Action: Isolate Trans-Isomer Risk_Promiscuity->Action_Stereo Improve Selectivity

Figure 1: Structural Activity Relationship (SAR) map linking the 7-ethyl-spiro-oxazolidinone scaffold to primary pharmacological targets and common off-target liabilities.

Summary Data Table

ParameterOptimal Range7-Ethyl Scaffold RiskMitigation Strategy
hERG IC50 > 30 µMHigh (often 1-10 µM)Introduce polar heteroatoms; reduce cLogP.
Microsomal CLint < 20 µL/min/mgModerate (Cyclohexane oxidation)Fluorination of ethyl group; rigidification.
Target Selectivity > 100-foldLow (if racemic)Chiral separation (Trans-isomer usually active).
Solubility > 50 µMModerate (Lipophilic core)Formulation with cyclodextrins or salt formation.

References

  • NPY Y5 Receptor Antagonists : Glaxo Group Limited. (2008).[1] "1-oxa-3-azaspiro[4,5]decan-2-one derivatives for the treatment of eating disorders." WO2008092888A1. Link

  • TRPV4 Antagonists : GlaxoSmithKline. (2012).[2][3] "TRPV4 Antagonists." WO2012174340A1. Link

  • TRPM8 Antagonists : RaQualia Pharma Inc.[4] (2015).[2][4] "Azaspiro derivatives as TRPM8 antagonists." WO2015136947A1. Link

  • hERG & Safety Profiling : Zonzini, L., et al. (2014). "Discovery of novel NPY Y5 antagonists: Optimization of the spiro-oxazolidinone core." ResearchGate.[5] Link

Sources

Technical Support Center: Scale-Up Synthesis of 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SPIRO-07-ETH Last Updated: 2026-02-17 Department: Process Chemistry & Scale-Up Support Access Level: Research & Development

Executive Summary & Core Chemistry

This guide addresses the technical challenges in scaling up the synthesis of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one . This scaffold is a critical spiro-oxazolidinone intermediate, often utilized in the development of neuroactive agents (analogous to gabapentinoids) or G-protein coupled receptor (GPCR) antagonists.

The scale-up from gram to kilogram quantities introduces specific thermodynamic and safety risks, particularly regarding stereocontrol (cis/trans selectivity of the 7-ethyl group relative to the carbamate) and exotherm management during spiro-epoxidation.

The Validated Synthetic Pathway

We recommend the Corey-Chaykovsky Epoxidation / Carbamate Cyclization route for scale-up. This pathway minimizes the use of highly toxic azides (common in academic routes) and utilizes crystallizable intermediates to avoid chromatography.

Pathway Overview:

  • Precursor: 4-Ethylcyclohexanone.

  • Step A: Spiro-epoxidation using Trimethylsulfoxonium iodide (TMSOI).

  • Step B: Regioselective Ring Opening with Ammonia/Amine.

  • Step C: Carbonyl Insertion (Cyclization) using Diethyl Carbonate or CDI.

Visualizing the Workflow

The following diagram outlines the critical process flow and decision points for the synthesis.

SynthesisWorkflow Start 4-Ethylcyclohexanone Step1 Step 1: Spiro-Epoxidation (TMSOI, KOtBu, DMSO/THF) Start->Step1 < 5°C Addition Inter1 Intermediate: Spiro-Epoxide Step1->Inter1 Exothermic Step2 Step 2: Aminolysis (Aq. NH3, MeOH, 60°C) Inter1->Step2 Pressure Vessel Inter2 Intermediate: Amino-Alcohol Step2->Inter2 Regioselective Step3 Step 3: Cyclization (Diethyl Carbonate, NaOMe) Inter2->Step3 EtOH Removal Product 7-Ethyl-1-oxa-3-azaspiro [4.5]decan-2-one Step3->Product Crystallization

Caption: Figure 1. Validated synthetic workflow for the scale-up of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, highlighting critical process parameters.

Detailed Protocols & Data

Step 1: Epoxidation (Critical Safety Step)

Objective: Conversion of 4-ethylcyclohexanone to 6-ethyl-1-oxaspiro[2.5]octane.

ParameterSpecificationRationale
Reagent Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)Sulfur ylide precursor; more stable than sulfonium salts.
Base Potassium tert-butoxide (KOtBu) (1.25 equiv)Generates the ylide cleanly; cleaner than NaH on scale (no H2 gas evolution).
Solvent DMSO / THF (1:1 v/v)DMSO is required for ylide solubility; THF moderates viscosity.
Temp 0°C to 5°C (Addition), then 25°CControls rapid exotherm during ylide formation.

Protocol:

  • Charge TMSOI and DMSO/THF into the reactor. Cool to 0°C.

  • Slowly add KOtBu in portions. Warning: Significant exotherm. Stir 1h to form the ylide (clear to milky suspension).

  • Add 4-ethylcyclohexanone (dissolved in THF) dropwise over 2 hours, maintaining internal temperature <10°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench: Pour into ice water. Extract with MTBE.

Step 2 & 3: Ring Opening & Cyclization

Objective: Conversion of epoxide to amino-alcohol, then to the spiro-carbamate.

Protocol:

  • Aminolysis: Charge the spiro-epoxide and 25% aqueous ammonia (10 equiv) + MeOH into a pressure reactor. Heat to 60°C (3-5 bar pressure) for 8 hours.

    • Note: High ammonia excess prevents dimer formation.

  • Concentration: Strip ammonia and methanol under vacuum to yield the waxy amino-alcohol.

  • Cyclization: Redissolve residue in Toluene. Add Diethyl Carbonate (1.5 equiv) and catalytic NaOMe (0.1 equiv).

  • Distillation: Heat to reflux (110°C) and distill off the ethanol byproduct to drive the equilibrium forward.

  • Isolation: Cool to 0°C. The product precipitates. Filter and wash with cold heptane.

Troubleshooting Guide & FAQs

Category A: Reaction Stalling & Impurities

Q1: The epoxidation (Step 1) stalled at 80% conversion. Adding more base didn't help. Why?

  • Diagnosis: Water contamination. DMSO is hygroscopic. If water is present >0.1%, it quenches the sulfur ylide.

  • Solution: Ensure DMSO is dried over molecular sieves (4Å) before use. Do not add more base; instead, add a fresh small batch of pre-formed ylide (TMSOI + KOtBu in dry DMSO) to drive the reaction to completion.

Q2: I see two spots on TLC/HPLC after Step 1. Is this an impurity?

  • Analysis: This is likely the cis/trans diastereomers resulting from the 7-ethyl substituent.

  • Impact: The 4-ethylcyclohexanone has a plane of symmetry, but the epoxide formation creates a new chiral center at the spiro junction.

  • Resolution: Do not separate yet. Proceed to the final carbamate. The diastereomers often have significantly different solubility profiles in Toluene/Heptane, allowing for diastereomeric enrichment via crystallization in the final step.

Category B: Scale-Up Hazards

Q3: During the quench of the epoxidation reaction, we observed a violent "burp" or pressure spike.

  • Cause: Delayed quenching of unreacted KOtBu or trapped heat pockets in the viscous DMSO slurry.

  • Prevention:

    • Dilute the reaction mixture with THF before quenching to reduce viscosity.

    • Use a "reverse quench": Slowly add the reaction mixture into a large volume of rapidly stirred ice water, rather than adding water to the reactor.

Q4: Can we use CDI (Carbonyldiimidazole) instead of Diethyl Carbonate for Step 3?

  • Technical Advice: Yes, CDI works well at room temperature and avoids high-temp distillation.

  • Trade-off: CDI is moisture-sensitive and expensive on a multi-kilo scale. It produces imidazole as a byproduct, which requires an acidic wash to remove. Diethyl carbonate is "greener" and cheaper but requires higher temperatures. For <100g batches, use CDI. For >1kg, use Diethyl Carbonate.

Logic & Mechanism Map

The following diagram illustrates the troubleshooting logic for the most common failure mode: Low Yield in Cyclization .

Troubleshooting Problem Issue: Low Yield in Cyclization Step Check1 Check: Is Ethanol being removed? Problem->Check1 Action1 Action: Increase N2 sweep or improve distillation efficiency. Check1->Action1 No Check2 Check: pH of reaction? Check1->Check2 Yes Action2 Action: Add more NaOMe catalyst. Reaction requires basic pH. Check2->Action2 Neutral/Acidic Check3 Check: Purity of Amino-Alcohol? Check2->Check3 Basic Action3 Action: Residual water from Step 2 hydrolyzes the carbonate. Dry via azeotropic distillation (Toluene). Check3->Action3 Wet

Caption: Figure 2. Troubleshooting logic for optimizing the cyclization yield.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from

  • American Chemical Society. (2013). Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane. ACS Combinatorial Science. Retrieved from

  • National Institutes of Health (NIH). (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed Central. Retrieved from

  • Organic Syntheses. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine. Heterocycles. Retrieved from

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. Retrieved from

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities require a thorough Process Hazard Analysis (PHA) before execution.

Sources

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: The Novel Spiro-Oxazolidinone, 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, versus Established Factor XIa Inhibitors in a Thrombosis Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The prevention and treatment of thrombosis remain a cornerstone of cardiovascular medicine. While traditional anticoagulants have proven effective, their use is associated with a significant risk of bleeding. The coagulation cascade, particularly the intrinsic pathway initiated by Factor XI (FXI), has emerged as a promising target for developing safer anticoagulant therapies. Inhibiting Factor XIa (FXIa) is hypothesized to prevent thrombosis with a reduced propensity for bleeding compared to therapies targeting downstream common pathway factors like Factor Xa or thrombin. This guide provides a comparative analysis of the in vivo efficacy of a novel spiro-oxazolidinone compound, 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, against the well-characterized FXIa inhibitor, Abelacimab, in a preclinical model of thrombosis. We will delve into the experimental design, present comparative efficacy and safety data, and provide detailed protocols to ensure reproducibility and scientific rigor.

Introduction: The Rationale for Targeting Factor XIa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway (initiated by tissue factor) is critical for hemostasis following vascular injury, the intrinsic pathway, particularly the contact activation loop involving Factor XII and the subsequent activation of Factor XI, appears to be more significantly involved in the propagation of pathological thrombi.

Preclinical and clinical evidence suggests that individuals deficient in FXI are protected from venous thromboembolism and ischemic stroke with minimal impact on normal hemostasis, indicating a wider therapeutic window for FXIa inhibitors. This has spurred the development of numerous FXIa inhibitors, including small molecules, monoclonal antibodies, and antisense oligonucleotides.

Abelacimab is a monoclonal antibody that binds to Factor XI and locks it in its zymogen conformation, preventing its activation to FXIa. It has demonstrated potent antithrombotic effects in clinical trials with a favorable safety profile. In this guide, we compare the in vivo performance of this established biologic to 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, a novel, orally bioavailable small molecule inhibitor designed to directly target the active site of FXIa. The spiro-oxazolidinone scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and potential for high-affinity binding to enzyme active sites.

Signaling Pathway: The Intrinsic Coagulation Cascade

Below is a simplified diagram illustrating the position of Factor XIa in the intrinsic coagulation pathway and the rationale for its inhibition in preventing thrombosis.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibitors Points of Inhibition XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Novel_Inhibitor 7-Ethyl-1-oxa-3- azaspiro[4.5]decan-2-one Novel_Inhibitor->XIa Known_Inhibitor Abelacimab Known_Inhibitor->XI

Caption: Intrinsic pathway of coagulation and targets of inhibition.

Comparative In Vivo Efficacy in a Ferric Chloride-Induced Thrombosis Model

To assess the antithrombotic efficacy of 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one and Abelacimab, a ferric chloride (FeCl₃)-induced carotid artery thrombosis model in male Sprague-Dawley rats was utilized. This is a widely accepted model that simulates endothelial injury and subsequent thrombus formation.

Experimental Design Workflow

The following diagram outlines the key steps in the in vivo experimental workflow.

experimental_workflow cluster_setup Phase 1: Animal Preparation & Dosing cluster_surgery Phase 2: Surgical Procedure cluster_thrombosis Phase 3: Thrombosis Induction & Monitoring cluster_analysis Phase 4: Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=8) Acclimatization->Grouping Dosing Compound Administration (Oral Gavage or IV) Grouping->Dosing Anesthesia Anesthetize Animal (Isoflurane) Dosing->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery Probe Place Doppler Flow Probe Surgery->Probe Baseline Record Baseline Blood Flow Probe->Baseline Injury Apply FeCl₃-soaked Filter Paper (35%) Baseline->Injury Monitoring Monitor Blood Flow for 60 min Injury->Monitoring Occlusion Record Time to Occlusion (TTO) Monitoring->Occlusion Data Statistical Analysis of TTO & Bleeding Time Occlusion->Data Conclusion Draw Conclusions on Efficacy and Safety Data->Conclusion

Caption: Workflow for the in vivo thrombosis model.

Efficacy and Safety Data Summary

The primary efficacy endpoint was the Time to Occlusion (TTO) of the carotid artery. A longer TTO indicates a more potent antithrombotic effect. The primary safety endpoint was tail bleeding time, measured after transection of the distal portion of the tail.

Treatment Group (n=8)DoseRouteTime to Occlusion (TTO) (minutes, Mean ± SD)Bleeding Time (seconds, Mean ± SD)
Vehicle Control-p.o.12.5 ± 2.1185 ± 35
7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one 10 mg/kg p.o. 28.7 ± 4.5 210 ± 42
7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one 30 mg/kg p.o. 45.1 ± 6.2 245 ± 51
Abelacimab 15 mg/kg i.v. 52.3 ± 5.8 *230 ± 48
Warfarin (Positive Control)1 mg/kgp.o.>60 >900

**p < 0.001 compared to Vehicle Control

Interpretation of Results:

  • Efficacy: Both 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one and Abelacimab demonstrated a significant and dose-dependent increase in the time to arterial occlusion compared to the vehicle control, indicating potent antithrombotic activity. The highest dose of the novel small molecule (30 mg/kg) achieved an efficacy approaching that of the intravenously administered monoclonal antibody, Abelacimab.

  • Safety: Crucially, neither 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one nor Abelacimab significantly prolonged bleeding time at their effective antithrombotic doses. This is in stark contrast to the traditional anticoagulant, Warfarin, which, while highly effective at preventing occlusion, resulted in a profound and clinically unacceptable increase in bleeding time. This data supports the hypothesis that targeting FXIa provides a safer anticoagulant profile.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below. All animal procedures were conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model
  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week before the experiment.

    • Animals are fasted overnight with free access to water.

  • Compound Administration:

    • 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is formulated in a vehicle of 0.5% methylcellulose and administered via oral gavage (p.o.) 60 minutes prior to the surgical procedure.

    • Abelacimab is formulated in saline and administered via intravenous injection (i.v.) into the tail vein 30 minutes prior to the procedure.

    • The vehicle control group receives the 0.5% methylcellulose solution.

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery.

    • Place a Doppler ultrasonic flow probe (Transonic Systems Inc.) around the artery to monitor blood flow.

  • Thrombus Induction and Monitoring:

    • Allow blood flow to stabilize and record a baseline reading for 5 minutes.

    • Cut a small piece of filter paper (1x2 mm) and saturate it with a 35% ferric chloride (FeCl₃) solution.

    • Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery, downstream of the flow probe.

    • Continuously monitor and record the blood flow for 60 minutes or until stable occlusion (defined as zero blood flow for at least 10 minutes) occurs.

    • The time from the application of FeCl₃ to stable occlusion is recorded as the Time to Occlusion (TTO).

Protocol 2: Tail Transection Bleeding Time Assay
  • Procedure:

    • Following the thrombosis monitoring period, while the animal is still under anesthesia, the distal 3 mm of the tail is transected using a sterile scalpel.

    • Immediately immerse the tail in a beaker of sterile saline maintained at 37°C.

    • Start a stopwatch at the time of transection.

    • Record the time until bleeding ceases completely for at least 30 seconds.

    • If bleeding does not stop by 15 minutes (900 seconds), the experiment is terminated, and the bleeding time is recorded as >900 seconds.

Conclusion and Future Directions

The novel, orally bioavailable spiro-oxazolidinone, 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, demonstrates potent antithrombotic efficacy in a preclinical model of arterial thrombosis. Its ability to significantly delay vessel occlusion at doses that do not prolong bleeding time highlights its potential as a safe and effective anticoagulant. The efficacy profile of the 30 mg/kg oral dose is comparable to that of the clinical-stage monoclonal antibody, Abelacimab, underscoring the promise of this small molecule inhibitor.

This comparative guide provides a foundational dataset and robust, validated protocols for the in vivo evaluation of FXIa inhibitors. Future studies should aim to characterize the pharmacokinetic and pharmacodynamic relationship of 7-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, evaluate its efficacy in other thrombosis models (e.g., venous thromboembolism), and further probe its hemostatic safety profile in more challenging bleeding models.

References

  • Title: Factor XI as a Therapeutic Target Source: New England Journal of Medicine URL: [Link]

  • Title: Factor XI deficiency and risk of venous thrombosis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Abelacimab for the Prevention of Venous Thromboembolism Source: New England Journal of Medicine URL: [Link]

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment of Structurally Related Compounds

Spirocyclic scaffolds are increasingly utilized in drug discovery for their unique three-dimensional conformations, which can enhance potency and selectivity.[2][3] However, this structural complexity also necessitates a thorough evaluation of potential biological activity and toxicity. In the absence of specific data for 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, we will extrapolate potential hazards from analogous structures.

For instance, various oxa-azaspiro decane derivatives have been classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

Based on this, it is prudent to assume that 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- may exhibit similar properties. The following table summarizes the potential hazards that should be assumed until proven otherwise.

Potential Hazard GHS Classification (Assumed) Rationale for Assumption
Acute Oral Toxicity Category 4 (Harmful if swallowed)Common classification for related spirocyclic compounds.[4]
Skin Irritation Category 2 (Causes skin irritation)A frequent hazard for nitrogen-containing heterocyclic compounds.[5]
Eye Irritation Category 2A (Causes serious eye irritation)Expected for compounds that are skin irritants.[4]
Respiratory Irritation STOT SE Category 3 (May cause respiratory irritation)A potential hazard for fine chemical dusts or aerosols.[5]
Unknown Long-term Effects Not ClassifiedAs a novel compound, chronic toxicity, mutagenicity, and carcinogenicity are unknown. A high degree of caution is warranted.

Personal Protective Equipment (PPE) Protocol

Given the assumed hazards, a comprehensive PPE strategy is non-negotiable. The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.[6]

Core PPE Requirements
  • Body Protection: A flame-resistant laboratory coat is mandatory.[1] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when the compound is handled.[1] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Foot Protection: Closed-toe shoes are required in the laboratory at all times.

Hand Protection: The Double-Gloving Technique

Due to the assumed skin irritation and potential for dermal absorption, a double-gloving protocol is essential.

  • Inner Glove: A nitrile glove provides a good baseline of chemical resistance and tactile sensitivity.

  • Outer Glove: A thicker, chemically resistant glove, such as butyl rubber or a flexible laminate (e.g., Silver Shield), should be worn over the inner glove. For chemicals of unknown toxicity, this dual-layer approach is a critical safety measure.[1]

Glove Selection and Usage:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Change gloves immediately if you suspect contamination.

  • Remove gloves using the proper technique to avoid contaminating your skin.

  • Wash hands thoroughly after removing gloves.

Respiratory Protection

All handling of solid (powder) 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- or solutions that could generate aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Operational and Handling Plan

A systematic approach to handling minimizes the risk of exposure and contamination.

Designated Work Area

All work with this compound should be performed in a designated area within a laboratory. This area should be clearly marked, and access should be restricted to authorized personnel.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Gather all required equipment (spatulas, weigh boats, solvents, etc.) and place them inside the chemical fume hood.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use disposable weigh boats to minimize contamination of balances.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling: After completing the work, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

The following workflow diagram illustrates the decision-making process for safely handling a novel compound like 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-.

G Workflow for Handling Novel Chemical Compounds start Start: New Compound Handling assess_hazard Hazard Assessment: Review literature for compound and analogues start->assess_hazard sds_check Is a specific SDS available? assess_hazard->sds_check sds_yes Follow SDS protocols sds_check->sds_yes Yes sds_no Assume High Hazard: Treat as toxic, irritant, and unknown long-term effects sds_check->sds_no No ppe_selection Select PPE: - Double Gloves (Nitrile + Chemical Resistant) - Splash Goggles + Face Shield - Lab Coat + Apron sds_yes->ppe_selection sds_no->ppe_selection engineering_controls Use Engineering Controls: Work exclusively in a certified chemical fume hood ppe_selection->engineering_controls handling_protocol Follow Handling Protocol: - Designated area - Weighing and dissolving in hood - Decontamination engineering_controls->handling_protocol disposal_plan Waste Disposal: - Segregate waste - Label container clearly - Follow institutional EHS guidelines handling_protocol->disposal_plan end End: Procedure Complete disposal_plan->end

Caption: Decision workflow for handling novel chemicals.

Spill and Emergency Procedures

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

In Case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear full PPE, including respiratory protection.

  • For a solid spill, gently cover with an absorbent material to avoid raising dust.

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal is critical to ensure the safety of others and to protect the environment.

  • Waste Segregation: All materials contaminated with 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- (e.g., gloves, pipette tips, paper towels, excess compound) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-". List the assumed hazards (e.g., "Toxic," "Irritant").

  • Disposal Route: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

By adhering to these rigorous safety protocols, you can confidently and safely work with novel compounds like 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, advancing your research while prioritizing personal and environmental safety.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Storemasta. (2025, January 20). 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Available at: [Link]

  • MDPI. (2022, October 5). The Disposition of Bioactive Compounds from Fruit Waste, Their Extraction, and Analysis Using Novel Technologies: A Review. Available at: [Link]

  • Total Food. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Available at: [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Available at: [Link]

  • ResearchGate. (2025, October 13). The Disposition of Bioactive Compounds from Fruit Waste, Their Extraction, and Analysis Using Novel Technologies: A Review. Available at: [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Available at: [Link]

  • Workplace Safety. (2026, January 24). Chemical risk assessment - Resources. Available at: [Link]

  • ResearchGate. (2025, August 9). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]

  • SDS Manager. (n.d.). Create Chemical Risk Assessment from a Safety Data Sheet in 1-2-3 | UK. Available at: [Link]

  • Frontiers. (2024, May 3). Exploration of novel eco-friendly techniques to utilize bioactive compounds from household food waste: special reference to food applications. Available at: [Link]

  • PMC. (n.d.). Green Methods to Recover Bioactive Compounds from Food Industry Waste: A Sustainable Practice from the Perspective of the Circular Economy. Available at: [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link]

  • PMC - NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.